3,4,6-Trichloropyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQXQOPXOLCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209663 | |
| Record name | 3,4,6-Trichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-66-2 | |
| Record name | 3,4,6-Trichloropyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6082-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6082-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,6-Trichloropyridazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,6-Trichloropyridazine | |
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Foundational & Exploratory
In-Depth Technical Guide: 3,4,6-Trichloropyridazine (CAS No. 6082-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,6-trichloropyridazine, a versatile heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its known applications, particularly as a key intermediate in the development of therapeutic agents. Due to its role as a synthetic building block, this guide also visualizes the synthetic pathway, providing a logical workflow for its preparation.
Chemical and Physical Properties
This compound is a chlorinated pyridazine derivative.[1] Its unique structure, featuring three chlorine atoms on the pyridazine ring, imparts enhanced reactivity and biological activity, making it a valuable precursor in organic synthesis.[1] It is recognized as an important intermediate in the synthesis of herbicides, fungicides, and pharmaceuticals.[1][2] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6082-66-2 | [1][3][4][5] |
| Molecular Formula | C₄HCl₃N₂ | [1][3][4][5] |
| Molecular Weight | 183.42 g/mol | [1][3][4][5] |
| Appearance | White to light yellow/orange powder or crystals | [6][7] |
| Melting Point | 50-59 °C | [1][6][8] |
| Boiling Point | 98 °C | [1] |
| Purity | ≥ 97-98% | [1][3][4] |
| MDL Number | MFCD00834957 | [1][4] |
| PubChem ID | 95123 | [1] |
Synthesis of this compound: An Experimental Protocol
The following is a detailed, five-step experimental protocol for the synthesis of this compound, adapted from a patented method.[4] This process commences with maleic anhydride and culminates in the purified target compound with a reported purity of over 99%.[4]
Materials and Equipment
-
Maleic Anhydride
-
Liquid Chlorine
-
Hydrazine Hydrate Solution
-
30% Hydrochloric Acid
-
Phosphorus Oxychloride
-
Catalytic Agent (e.g., α-picoline)
-
20% Ammonia Water
-
Ice
-
Reaction Kettle
-
Crystallization Tank
-
Centrifugal Dryer
-
Distilling Still
-
Standard laboratory glassware and safety equipment
Experimental Procedure
Step 1: Synthesis of Chloro-maleic Anhydride
-
Dissolve maleic anhydride in water.
-
React the resulting solution with liquid chlorine.
-
Upon completion of the reaction, cool the mixture to induce crystallization.
-
Isolate the chloro-maleic anhydride product via centrifugal drying.[4]
Step 2: Synthesis of 4-Chloro-dihydroxypyridazine
-
In a reaction vessel cooled to below 20 °C, add hydrazine hydrate solution.
-
Slowly add 30% hydrochloric acid dropwise until the pH of the solution reaches 6.5.
-
Add the chloro-maleic anhydride from Step 1 to the reaction mixture.
-
After the reaction is complete, cool the mixture to facilitate crystallization.
-
Dry the resulting crystals to obtain 4-chloro-dihydroxypyridazine.[4]
Step 3: Chlorination to form Chlorinated Oil
-
React the 4-chloro-dihydroxypyridazine from Step 2 with phosphorus oxychloride.
-
Introduce a catalytic agent, such as α-picoline, to the reaction mixture.
-
The reaction will yield a "chlorinated oil" which is the crude chlorinated intermediate.[4]
Step 4: Neutralization and Crude Product Isolation
-
Transfer the chlorinated oil to a head tank.
-
In a separate ice-thawing kettle, begin stirring a 20% ammonia water solution.
-
Slowly add the chlorinated oil dropwise to the ammonia water.
-
Continue to add 20% ammonia water dropwise until the pH of the mixture is 7.
-
Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, which will result in the formation of black solid crystals of crude this compound.[4]
Step 5: Purification by Reduced Pressure Distillation
-
Place the crude this compound into a distilling still.
-
Perform a reduced pressure distillation using a sublimation method to obtain the final, refined product of this compound.[4]
Spectroscopic Characterization
While specific spectral data is not provided in this guide, standard analytical techniques are used to confirm the identity and purity of this compound. Spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases.[3]
-
¹H NMR and ¹³C NMR: These techniques are used to confirm the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules with a range of biological activities. Its utility stems from the reactivity of its chlorine substituents, which can be displaced in nucleophilic substitution reactions to introduce diverse functionalities.
Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of pharmaceutical agents.[1][2] It has been utilized in the development of derivatives that act as human rhinovirus capsid-binding inhibitors, highlighting its potential in antiviral drug discovery.[3][5] Furthermore, the broader class of chloropyridazine derivatives has been investigated for anticancer properties, including the inhibition of Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair and a target in cancer therapy.[9]
Agrochemical Applications
In the agrochemical sector, this compound is a key intermediate for producing herbicides and pesticides.[1][2] Its structure contributes to the efficacy of agrochemicals in pest and weed management.[1]
Visualized Experimental Workflow and Logical Relationships
Synthesis Workflow of this compound
The following diagram illustrates the multi-step synthesis of this compound from maleic anhydride, as detailed in the experimental protocol.
Caption: Synthesis workflow for this compound.
Role as a Synthetic Intermediate
The diagram below illustrates the logical relationship of this compound as a key intermediate in the development of functional molecules.
Caption: Role of this compound as a synthetic intermediate.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel.[10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10] Store in a cool, dry, and well-ventilated place away from incompatible substances.[10]
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined synthesis and versatile reactivity make it a valuable precursor for a wide range of functional molecules. While its direct biological activity is not extensively documented, its role as a key intermediate in the development of novel therapeutic agents and agrochemicals is firmly established. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in relevant fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
Core Properties of 3,4,6-Trichloropyridazine
An In-depth Technical Guide to 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of this compound. It is intended for professionals in research and development who utilize heterocyclic compounds as intermediates in the synthesis of novel agrochemicals and pharmaceuticals.
This compound is a versatile chemical intermediate recognized for its chlorinated pyridazine structure, which imparts high reactivity.[1] This reactivity, particularly towards nucleophilic substitution, makes it a valuable building block in organic synthesis. It is a colorless to light yellow solid at room temperature and is widely used in the creation of complex molecules for medicinal and agricultural chemistry.[1][2][3]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₃N₂ | [1][2][4][5][6] |
| Molecular Weight | 183.42 g/mol | [1][4][5][6] |
| CAS Number | 6082-66-2 | [1][2][4][5] |
| Melting Point | 55.0 to 59.0 °C | [2][3] |
| Boiling Point | 98 °C (at 43 mmHg) | [7] |
| Density | 1.641 g/cm³ | [2][7] |
| Appearance | White to light yellow powder/crystal | [3] |
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its role as a substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridazine ring system facilitates the displacement of its chlorine atoms by a wide range of nucleophiles, such as amines, hydrazines, and alcohols. This allows for the strategic introduction of diverse functional groups.
General Protocol for Nucleophilic Substitution
This protocol provides a generalized methodology for the substitution of a chlorine atom on the this compound ring with an amine nucleophile. This reaction is a foundational step for building more complex derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., 4-aminobenzonitrile)
-
Anhydrous potassium carbonate (K₂CO₃) or similar base
-
Anhydrous solvent (e.g., Acetone, THF)
-
Distilled water
-
Crushed ice
-
Silica-gel coated TLC plates
-
Appropriate eluent for TLC (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Preparation: Dissolve this compound (1 equivalent) and the desired amine nucleophile (1 equivalent) in separate flasks containing the anhydrous solvent.
-
Cooling: Cool both solutions to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent undesired side reactions, such as multiple substitutions.
-
Reaction Initiation: In a separate round-bottom flask equipped with a magnetic stirrer, add the this compound solution and the base (e.g., K₂CO₃, 1 equivalent).
-
Nucleophile Addition: Add the cold solution of the amine nucleophile dropwise to the stirring solution of the pyridazine and base.
-
Reaction Monitoring: Maintain the temperature at 0 °C and stir the reaction for a specified time (typically 2-4 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is proceeding.
-
Quenching: Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyridazine derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a substituted pyridazine derivative from this compound.
Role in Drug Discovery: Antiviral Applications
This compound derivatives have been investigated as potent inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[2] These derivatives serve as scaffolds for developing agents that target essential viral components, thereby inhibiting replication.
The logical pathway from this chemical intermediate to its biological application is outlined below. The core pyridazine structure is modified through synthetic reactions (as described in the protocol above) to create compounds that can effectively bind to viral targets. Key targets for HRV inhibitors include the viral capsid proteins and the 3C protease.
-
Capsid-Binding Inhibitors: These compounds bind to a pocket in the viral capsid, stabilizing it and preventing the uncoating process, which is necessary for the release of the viral RNA into the host cell.[2]
-
3C Protease Inhibitors: The 3C protease is a viral enzyme essential for cleaving the viral polyprotein into functional proteins. Inhibiting this enzyme halts the viral replication cycle.
Logical Pathway Diagram
This diagram illustrates the role of this compound as a foundational element in the development of human rhinovirus inhibitors.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4,6-Trichloropyridazine: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3,4,6-trichloropyridazine, a versatile heterocyclic intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a precursor in the development of antiviral agents.
Chemical Structure and Properties
This compound is a chlorinated derivative of pyridazine, a diazine with the two nitrogen atoms in adjacent positions. The presence of three chlorine atoms significantly influences its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6082-66-2 | [1] |
| Molecular Formula | C₄HCl₃N₂ | [1] |
| Molecular Weight | 183.42 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 55-59 °C | [4] |
| Boiling Point | 315.5 °C at 760 mmHg | [4] |
| Density | 1.641 g/cm³ | [4] |
| LogP | 2.43680 | [4] |
| Flash Point | 173.9 °C | [4] |
Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| ¹H | ~7.5-7.8 | The single proton on the pyridazine ring is expected to appear as a singlet in this downfield region due to the deshielding effects of the electronegative nitrogen and chlorine atoms. |
| ¹³C | ~150-160 | C3, C4, and C6 carbons directly bonded to chlorine and nitrogen atoms are expected to be significantly deshielded. |
| ~130-140 | The carbon atom bonded to the single hydrogen (C5) is expected to be in this region. |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.[5][6][7][8][9]
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3150 | C-H stretching (aromatic) |
| 1550-1600 | C=N and C=C stretching (pyridazine ring) |
| 1400-1500 | Aromatic ring skeletal vibrations |
| 1000-1200 | C-H in-plane bending |
| 700-850 | C-Cl stretching |
Note: The presence of multiple chlorine atoms will result in strong absorption bands in the fingerprint region.[10][11][12][13]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment |
| 182/184/186 | [M]⁺, Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 147/149/151 | [M-Cl]⁺, Loss of a chlorine atom |
| 112/114 | [M-2Cl]⁺, Loss of two chlorine atoms |
| 85 | [C₃HN₂]⁺, Further fragmentation of the ring |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for chlorine-containing fragments.[14][15][16][17][18]
Synthesis of this compound
This compound can be synthesized through various routes. A notable method involves the chlorination of a pyridazine precursor, which can be derived from maleic anhydride.
Experimental Protocol: Synthesis from Maleic Anhydride
This protocol is based on the methodology described in patent CN101817788A.[19]
Step 1: Synthesis of Chloro-maleic anhydride
-
Maleic anhydride is dissolved in water.
-
The solution is reacted with liquid chlorine.
-
The reaction mixture is cooled to induce crystallization.
-
The resulting solid is collected by centrifugation and dried to yield chloro-maleic anhydride.
Step 2: Synthesis of 4-chloro-3,6-dihydroxypyridazine
-
A solution of hydrazine hydrate is cooled to below 20 °C.
-
30% hydrochloric acid is added dropwise until the pH reaches 6.5.
-
Chloro-maleic anhydride from Step 1 is added to the solution and allowed to react.
-
The mixture is cooled to promote crystallization, and the product is filtered and dried.
Step 3: Chlorination to this compound
-
The 4-chloro-3,6-dihydroxypyridazine from Step 2 is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalyst to produce a chlorinated oil.
-
The crude product is purified by reduced pressure distillation (sublimation) to yield the final this compound with a purity of over 99%.
Applications in Drug Development: Antiviral Activity
Derivatives of chloropyridazine have shown promise as potent antiviral agents, particularly as inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[20]
Mechanism of Action: HRV Capsid Binding
Chloropyridazine derivatives function as capsid-binding inhibitors. These small molecules insert themselves into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication.[20][21]
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of compounds like this compound and its derivatives against HRV can be quantified using a plaque reduction assay. This method determines the concentration of an antiviral agent required to reduce the number of viral plaques (areas of cell death) by 50% (EC₅₀).
-
Cell Seeding: A monolayer of susceptible host cells (e.g., H1-HeLa cells) is grown in multi-well plates.
-
Virus and Compound Incubation: A known titer of human rhinovirus is pre-incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The virus is allowed to adsorb to the cells for a set period (e.g., 1-2 hours).
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cell monolayers are stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The EC₅₀ value is then determined from the dose-response curve.[22][23][24][25][26]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6082-66-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 6082-66-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. azooptics.com [azooptics.com]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. benchchem.com [benchchem.com]
- 17. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 18. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 20. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sitesv2.anses.fr [sitesv2.anses.fr]
- 24. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 25. ibtbioservices.com [ibtbioservices.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4,6-Trichloropyridazine
This technical guide provides a comprehensive overview of 3,4,6-trichloropyridazine, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its various applications, with a focus on its role in drug discovery and crop protection.
Chemical and Physical Properties
This compound is a chlorinated pyridazine compound recognized for its heightened reactivity, making it a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6082-66-2 | [1][2][3][4] |
| Molecular Formula | C₄HCl₃N₂ | [1][2][3][4] |
| Molecular Weight | 183.42 g/mol | [1][2][3][4] |
| Melting Point | 50-57 °C | [1] |
| Boiling Point | 98 °C | [1] |
| Purity | ≥ 98% | [1][2] |
| MDL Number | MFCD00834957 | [1][2] |
| PubChem ID | 95123 | [1] |
Synthesis of this compound
A detailed experimental protocol for the preparation of this compound is outlined below, based on a patented synthesis method.[5]
Experimental Protocol
Step 1: Synthesis of Chloro-maleic anhydride
-
Dissolve maleic anhydride in water.
-
React the maleic anhydride solution with liquid chlorine.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Isolate the resulting chloro-maleic anhydride crystals by centrifugal drying.
Step 2: Synthesis of 4-chloro dihydroxy pyridazine
-
Cool a hydrazine hydrate solution to below 20 °C.
-
Adjust the pH of the hydrazine hydrate solution to 6.5 by dropwise addition of 30% hydrochloric acid.
-
Add the chloro-maleic anhydride from Step 1 to the pH-adjusted hydrazine hydrate solution to initiate the reaction.
-
Upon completion of the reaction, cool the mixture to facilitate crystallization.
-
Dry the resulting crystals to obtain 4-chloro dihydroxy pyridazine.
Step 3: Chlorination and Crude Product Formation
-
Transfer the 4-chloro dihydroxy pyridazine to a chlorination pot and heat to 140 °C.
-
Introduce phosphorus oxychloride to the heated mixture.
-
Following the chlorination reaction, pump the resulting chlorinated oil into a head tank.
-
In a separate ice thawing kettle, begin stirring a 20 percent ammonia water solution.
-
Dropwise, add the chlorinated oil to the ammonia water until the pH of the mixture reaches 7.
-
Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, leading to the formation of black solid crystals of crude this compound.
Step 4: Purification
-
Place the crude this compound in a distilling still.
-
Perform reduced pressure distillation using a sublimation method to obtain the refined, high-purity this compound. The purity of the final product is reported to be over 99%.[5]
Applications in Research and Development
The unique chlorinated pyridazine structure of this compound enhances its reactivity and makes it a valuable intermediate in various fields.[1]
Agrochemicals
This compound is a key intermediate in the synthesis of herbicides and fungicides.[1] Its structure allows for the development of compounds that can inhibit specific biological pathways in weeds and pests, contributing to improved crop yields and effective pest management.[1]
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[1] Its structural properties are leveraged to design complex molecules that can target specific biological pathways, enhancing therapeutic efficacy.[1]
One notable application is in the study of chloropyridazine derivatives as human rhinovirus capsid-binding inhibitors.[3] Furthermore, the pyridazine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and chelate with biological targets.[6] Recent research has focused on synthesizing novel chloropyridazine hybrids as potential anticancer agents that induce apoptosis and inhibit PARP-1.[6]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the multi-step synthesis process for producing high-purity this compound.
Caption: Synthesis workflow for this compound.
Role of this compound as a Chemical Intermediate
This diagram illustrates the central role of this compound as a versatile building block in the development of agrochemicals and pharmaceuticals.
Caption: Role of this compound in synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6082-66-2 | this compound - Synblock [synblock.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4,6-trichloropyridazine, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthesis of the precursor, 3,6-dichloropyridazine, and outlines a proposed methodology for its subsequent conversion to the target molecule, this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.
Synthesis of 3,6-Dichloropyridazine
The primary and most well-documented route to 3,6-dichloropyridazine involves the chlorination of 3,6-dihydroxypyridazine, commonly known as maleic hydrazide. Two principal methods are prevalent in the literature, utilizing either phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) as the chlorinating agent.
Chlorination using Phosphorus Oxychloride
Phosphorus oxychloride is a robust and widely used reagent for the conversion of hydroxypyridazines to their chloro-derivatives. The reaction typically proceeds at elevated temperatures.
Reaction Scheme:
Caption: Synthesis of 3,6-Dichloropyridazine.
Table 1: Summary of Reaction Parameters for the Synthesis of 3,6-Dichloropyridazine using POCl₃
| Parameter | Value | Reference |
| Starting Material | 3,6-Dihydroxypyridazine | [1][2] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1][2] |
| Solvent | Chloroform | [2] |
| Reaction Temperature | 50-80 °C | [2][3] |
| Reaction Time | 3.5-4 hours | [2] |
| Yield | 72-87% | [2] |
Experimental Protocol:
To a round-bottom flask charged with 3,6-dihydroxypyridazine (1.0 eq), phosphorus oxychloride (3.0 eq) and chloroform are added.[2] The reaction mixture is heated to 50-65 °C and stirred for 3.5-4 hours.[2] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[2] Upon completion, the solvent is removed by rotary evaporation to yield the crude product. The crude product is then purified by silica gel column chromatography to afford pure 3,6-dichloropyridazine.[2]
Chlorination using N-Chlorosuccinimide (NCS)
An alternative method employs N-chlorosuccinimide as the chlorinating agent. This approach is often considered milder and can be advantageous in certain contexts.
Table 2: Summary of Reaction Parameters for the Synthesis of 3,6-Dichloropyridazine using NCS
| Parameter | Value | Reference |
| Starting Material | 3,6-Dihydroxypyridazine | [1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent | Ethanol | [1] |
| Catalyst | Hydrochloric Acid (HCl) | [1] |
| Reaction Temperature | 40-60 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Yield | >89.8% | [1] |
Experimental Protocol:
In a reaction vessel, 3,6-dihydroxypyridazine (1.0 eq) is suspended in ethanol, and a catalytic amount of hydrochloric acid is added.[1] The mixture is heated to 40-45 °C with stirring. N-chlorosuccinimide (2.05-2.1 eq) is then added portion-wise, maintaining the temperature below 60 °C.[1] The reaction is stirred for 1-3 hours at 45-55 °C.[1] After completion, the reaction mixture is cooled to 5-10 °C to induce crystallization. The solid product is collected by suction filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum to yield 3,6-dichloropyridazine.[1]
Proposed Synthesis of this compound from 3,6-Dichloropyridazine
Proposed Reaction Scheme:
Caption: Proposed Synthesis of this compound.
Rationale:
The pyridazine ring is an electron-deficient system, making electrophilic substitution, such as chlorination, challenging. However, forcing conditions, including high temperatures and powerful chlorinating agents, can overcome this lack of reactivity. Phosphorus pentachloride is a known potent chlorinating reagent for a variety of organic compounds, including those that are unreactive towards milder reagents.[4] A mixture of PCl₅ and POCl₃ can be particularly effective.[4]
A patent describing the synthesis of this compound from 4-chlorinedyhydroxyl-pyridazine utilizes phosphorus oxychloride as the chlorinating agent, indicating its efficacy in introducing chlorine atoms onto the pyridazine ring.[5] Therefore, it is reasonable to extrapolate that a more forceful chlorinating system like PCl₅/POCl₃ would be capable of chlorinating the 4-position of 3,6-dichloropyridazine.
Proposed Experimental Workflow:
Caption: Proposed workflow for this compound synthesis.
Table 3: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Value/Condition | Rationale |
| Starting Material | 3,6-Dichloropyridazine | - |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | Potent chlorinating system for electron-deficient heterocycles.[4] |
| Solvent | Neat or high-boiling point inert solvent (e.g., dichlorobenzene) | To achieve high reaction temperatures. |
| Reaction Temperature | 150-200 °C (in a sealed vessel) | Forcing conditions are likely necessary for this chlorination. |
| Reaction Time | Several hours (to be optimized) | Dependent on temperature and substrate reactivity. |
| Work-up | Aqueous work-up followed by extraction | Standard procedure for reactions involving phosphorus halides. |
| Purification | Vacuum distillation or column chromatography | To isolate the product from starting material and byproducts. |
Further Research and Optimization:
The proposed synthesis will require experimental validation and optimization. Key parameters to investigate include the molar ratio of the chlorinating agent, the reaction temperature and time, and the purification method. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for characterizing the product and monitoring the reaction progress.
Conclusion
The synthesis of 3,6-dichloropyridazine is a well-established process with reliable and high-yielding protocols. While the direct conversion of 3,6-dichloropyridazine to this compound is not explicitly detailed in the current literature, a robust synthetic strategy can be proposed based on the known reactivity of pyridazines and the efficacy of potent chlorinating agents. The successful development of this synthetic step would provide a more direct and potentially cost-effective route to this important chemical intermediate, thereby facilitating its application in drug discovery and development. It is recommended that the proposed synthesis be investigated and optimized to establish a definitive experimental protocol.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
Reactivity of Chlorine Atoms in 3,4,6-Trichloropyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the three chlorine atoms in 3,4,6-trichloropyridazine, a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The strategic functionalization of this scaffold is predicated on the differential reactivity of its chlorine substituents, which is governed by the electronic effects of the pyridazine ring's nitrogen atoms.
Introduction to this compound
This compound is a polychlorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its three reactive chlorine atoms offer multiple points for chemical modification, enabling the synthesis of a diverse array of derivatives. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a unique electronic landscape that dictates the regioselectivity of nucleophilic substitution reactions. Understanding the relative reactivity of the chlorine atoms at the C3, C4, and C6 positions is paramount for the rational design of synthetic routes to novel functionalized molecules.
Principles of Reactivity: An Overview
The reactivity of the chlorine atoms in this compound towards nucleophilic aromatic substitution (SNAr) is primarily influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms. This effect depletes electron density at the carbon atoms of the ring, making them susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen atoms are particularly activated.
In the case of this compound:
-
The C4 and C6 positions are para and ortho, respectively, to the N1 atom.
-
The C3 position is ortho to the N2 atom.
This arrangement suggests that all three chlorine atoms are activated towards nucleophilic displacement. However, their relative lability is not identical and is influenced by a combination of inductive and resonance effects, as well as steric hindrance.
Based on studies of analogous polychlorinated diazines and triazines, a general hierarchy of reactivity can be inferred. The chlorine atom at the C4 position is generally the most reactive . This heightened reactivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by both nitrogen atoms. The C6 position is typically the next most reactive, followed by the C3 position.
Quantitative Analysis of Regioselective Substitution
The following table summarizes the outcomes of nucleophilic substitution reactions on pyridazine derivatives, highlighting the preferential substitution at the C4 position.
| Starting Material | Nucleophile | Product(s) | Observations |
| 3,4,5-Trichloropyridazine | Ammonia (in dry ethanol) | 4-Amino-3,5-dichloropyridazine | Preferential substitution at the C4 position. |
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Regioselective substitution at the 4-position | The C4 chlorine is more labile than the C6 chlorine. |
Experimental Protocols for Key Reactions
The following protocols provide detailed methodologies for the synthesis of key derivatives of chlorinated pyridazines, illustrating the principles of regioselective substitution.
Synthesis of 4-Amino-3,5-dichloropyridazine from 3,4,5-Trichloropyridazine
This protocol demonstrates the preferential amination at the C4 position.
Materials:
-
3,4,5-Trichloropyridazine (8.0 g)
-
Dry ethanol
-
Ammonia gas
-
Chloroform
Procedure:
-
Saturate dry ethanol with ammonia gas.
-
Place the ammoniacal ethanol solution and 3,4,5-trichloropyridazine in a sealed tube.
-
Heat the reaction mixture at 120-130 °C for five hours.
-
After cooling, open the tube and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.
-
Allow the solution to cool to ambient temperature for several hours to allow for precipitation.
-
Collect the solid precipitate by filtration.
-
Recrystallize the solid from water to yield 4-amino-3,5-dichloropyridazine.
Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This protocol describes the mono-amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (25-28%)
-
Solvent (e.g., ethanol, methanol, DMF, acetonitrile, or water)
Procedure:
-
Combine 3,6-dichloropyridazine and aqueous ammonia in a suitable solvent in a pressure vessel.
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Maintain the reaction for several hours until completion (monitored by TLC or GC).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-chloropyridazine.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a highly reactive and versatile heterocyclic compound that has emerged as a valuable building block in various fields of chemical research. Its unique electronic properties and multiple reactive sites make it an ideal starting material for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in medicinal chemistry, agricultural science, and materials science. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its use in the laboratory.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as a readily available precursor for the synthesis of a wide range of pyridazine derivatives with therapeutic potential. The three chlorine atoms on the pyridazine ring exhibit differential reactivity, allowing for selective and sequential substitution with various nucleophiles. This property enables the generation of diverse chemical libraries for drug discovery programs.
Kinase Inhibitors
A significant application of this compound in medicinal chemistry is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Pyridazine derivatives synthesized from this compound have shown potent inhibitory activity against several kinases, including Interleukin-2-inducible T-cell kinase (ITK) and Janus kinases (JAKs).
Interleukin-2-inducible T-cell kinase (ITK) Inhibitors: ITK is a key enzyme in the T-cell receptor signaling pathway, making it an attractive target for the treatment of T-cell-mediated inflammatory diseases and T-cell malignancies. Novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as ITK inhibitors.[1][2]
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a critical pathway for cytokine signaling, and its aberrant activation is associated with various inflammatory and autoimmune diseases.[3][4][5] Pyridazine-based compounds have been investigated as inhibitors of this pathway.[6][7]
Signaling Pathway of ITK Inhibition by a Pyridazine Derivative
Caption: Inhibition of the ITK signaling pathway by a pyridazine derivative.
JAK-STAT Signaling Pathway and its Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a pyridazine derivative.
Quantitative Data for Bioactive Derivatives
The following table summarizes the inhibitory activities of selected pyridazine derivatives synthesized from this compound and its analogs.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 9 | ITK | 0.87 | - | [1][2] |
| 22 | ITK | 0.19 | - | [1][2] |
| 9 | - | 37.61 | Jurkat | [1][2] |
| 22 | - | 11.17 | Jurkat | [1][2] |
| 3d | - | 3.58 | Jurkat (ITK-positive) | [8] |
| 3j | - | 4.16 | Jurkat (ITK-positive) | [8] |
| 3d | - | 3.06 | Ramos (BTK-positive) | [8] |
| 3j | - | 1.38 | Ramos (BTK-positive) | [8] |
Agricultural Science: Development of Novel Herbicides
This compound is a valuable intermediate in the synthesis of novel herbicides. The ability to introduce various substituents onto the pyridazine ring allows for the fine-tuning of herbicidal activity and selectivity.
Synthesis of Herbicidal Compounds
A common strategy involves the nucleophilic substitution of one or more chlorine atoms with amines, alcohols, or thiols to generate a library of candidate herbicides. For example, 3-arylalkylamino-6-chloropyridazines have been synthesized and shown to possess herbicidal activity against broadleaf weeds.
Quantitative Data for Herbicidal Activity
The following table presents the herbicidal activity of a representative 3-arylalkylamino-6-chloropyridazine derivative.
| Compound | Target Weed | Concentration (µg/mL) | Inhibition (%) | Reference |
| 4f | Brassica napus | 10 | 76.42 | [9] |
Materials Science: Building Blocks for Functional Materials
The pyridazine moiety, with its electron-deficient nature, can be incorporated into organic materials to tailor their electronic and photophysical properties. This compound provides a convenient entry point for the synthesis of such materials.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been explored as components of organic light-emitting diodes (OLEDs). The electron-withdrawing pyridazine ring can be used to tune the energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in OLED devices. While specific performance data for OLEDs based on this compound is limited, related pyridazine-based emitters have shown promise.[10][11]
Polymers
The reactive chlorine atoms of this compound allow for its incorporation into polymer chains through polycondensation or post-polymerization modification reactions. The inclusion of the polar pyridazine unit can influence the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.[6]
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving this compound.
Experimental Workflow: From this compound to Diverse Functional Molecules
Caption: General synthetic pathways from this compound.
Protocol 1: Synthesis of 3-Amino-4,6-dichloropyridazine (Nucleophilic Amination)
This protocol describes a selective amination at the 3-position of this compound.
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Add an excess of aqueous ammonia (e.g., 3-5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Aryl-4,6-dichloropyridazines (Suzuki-Miyaura Coupling)
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position.
Procedure:
-
To a reaction flask, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine
This protocol describes the synthesis of a fused heterocyclic system from 3,6-dichloropyridazine, a related starting material. A similar approach could be adapted for derivatives of this compound.[12][13]
Procedure:
-
Step 1: Hydrazinolysis. Dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol at room temperature. Add hydrazine hydrate (1-1.2 equivalents) dropwise and stir the mixture. The product, 3-chloro-6-hydrazinylpyridazine, will precipitate and can be collected by filtration.[12]
-
Step 2: Diazotization and Cyclization. Suspend the 3-chloro-6-hydrazinylpyridazine in an acidic aqueous solution (e.g., HCl) at 0 °C. Add a solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5 °C. Stir the reaction for a short period, and the product, 6-chlorotetrazolo[1,5-b]pyridazine, will precipitate. Collect the solid by filtration and wash with cold water.[12]
This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its reactivity allows for the straightforward introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery and agrochemical research. Furthermore, its incorporation into organic materials offers opportunities for the development of novel electronic and photophysical devices. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in harnessing the potential of this powerful synthetic intermediate.
References
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: 3,4,6-Trichloropyridazine as a Gateway to Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a highly reactive and versatile heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique electronic properties, stemming from the presence of three chlorine atoms on the pyridazine ring, provide multiple reaction sites for functionalization, enabling the synthesis of a diverse array of novel compounds.[1] This technical guide provides an in-depth overview of the reactivity of this compound and detailed methodologies for its use in the synthesis of innovative molecules with potential therapeutic and agricultural applications.
Core Properties and Reactivity
The this compound molecule, with the chemical formula C₄HCl₃N₂, possesses a distinct reactivity profile governed by the electron-withdrawing nature of the nitrogen atoms and the three chlorine substituents. This arrangement makes the carbon atoms of the pyridazine ring susceptible to nucleophilic attack, facilitating a range of substitution reactions. The chlorine atoms can be selectively displaced by various nucleophiles, and the regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions.
Key Reactive Sites:
The three chlorine atoms at the 3, 4, and 6 positions of the pyridazine ring are the primary sites for chemical modification. The inherent asymmetry of the molecule leads to differential reactivity among these positions, offering a strategic advantage in multistep syntheses.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from maleic anhydride. While specific laboratory-scale details can vary, a patented industrial preparation method outlines the following key transformations[2]:
-
Chlorination of Maleic Anhydride: Maleic anhydride is reacted with a chlorinating agent to produce chloro-maleic anhydride.
-
Ring Formation with Hydrazine: The resulting chloro-maleic anhydride is treated with hydrazine hydrate to form a 4-chloropyridazine-diol intermediate.
-
Chlorination with Phosphorus Oxychloride: The intermediate is then reacted with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the crude this compound.
-
Purification: The crude product is typically purified by neutralization and subsequent distillation or sublimation to yield the final, high-purity compound.
dot
Caption: Synthetic pathway for this compound.
Key Synthetic Transformations and Experimental Protocols
The trifunctional nature of this compound allows for a variety of synthetic transformations, primarily through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms on the pyridazine ring can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these substitutions is influenced by both electronic and steric factors, as well as reaction conditions such as temperature and the nature of the base.
General Experimental Protocol for Nucleophilic Substitution:
A general procedure for the monosubstitution of this compound with an amine nucleophile is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated period (typically monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
dot
Caption: General workflow for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl moieties onto the pyridazine core.
Suzuki-Miyaura Coupling:
This reaction couples an organoboron reagent (boronic acid or ester) with the chlorinated pyridazine.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the chlorinated pyridazine substrate (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
dot
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling:
This reaction involves the coupling of a terminal alkyne with the chlorinated pyridazine.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: In a reaction flask, combine the chlorinated pyridazine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent and Degassing: Add a suitable solvent such as THF or DMF and degas the mixture.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, typically with aqueous ammonium chloride, and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.
Applications in Novel Compound Synthesis
The functionalized pyridazine derivatives obtained from this compound serve as key intermediates in the synthesis of a wide range of biologically active molecules.
Anticancer Agents
The pyridazine scaffold is a common feature in many compounds with demonstrated anticancer activity. For instance, derivatives of 3,6-dichloropyridazine have been used to synthesize novel hybrids that induce apoptosis and inhibit PARP-1 in cancer cells.[3] While specific examples starting from this compound are less documented in readily available literature, the potential for creating trisubstituted pyridazines with unique substitution patterns opens up new avenues for designing potent and selective anticancer agents.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridazine core is a well-established scaffold for the design of kinase inhibitors. The ability to introduce diverse substituents at the 3, 4, and 6-positions of the pyridazine ring through the reactions described above allows for the fine-tuning of interactions with the kinase active site, leading to the development of potent and selective inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6082-66-2 | [4] |
| Molecular Formula | C₄HCl₃N₂ | [4] |
| Molecular Weight | 183.42 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 55-59 °C |
Table 2: Representative Reaction Conditions for Functionalization (Hypothetical Examples based on related compounds)
| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |
| SₙAr | This compound | Morpholine | K₂CO₃ | DMF | 80 | Data not available |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 100 | Data not available |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | RT | Data not available |
Conclusion
This compound is a valuable and highly adaptable building block for the synthesis of novel compounds. Its trifunctional nature allows for the introduction of a wide range of chemical moieties through well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting substituted pyridazine derivatives hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and kinase inhibition, as well as for the creation of innovative agrochemicals. Further exploration of the regioselective functionalization of this scaffold will undoubtedly lead to the discovery of new molecules with significant biological and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
The Potent World of Chlorinated Pyridazines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry and agrochemical research. The introduction of chlorine atoms to this core structure dramatically influences its physicochemical properties, leading to a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the biological activities of chlorinated pyridazines, focusing on their anticancer, herbicidal, and other notable therapeutic and agricultural applications. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Chlorinated pyridazines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key oncogenic kinases, and interference with DNA repair pathways.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro and in vivo anticancer activities of selected chlorinated pyridazine derivatives.
Table 1: In Vitro Cytotoxicity of Chlorinated Pyridazines against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DCPYR | MAC13 | 18.4 | [1] |
| DCPYR | MAC16 | 4 | [1] |
| MXAA | MAC16 | Not specified, but showed moderate cytotoxicity | [1] |
| AAF | MAC13 | 18 | [1] |
| AAF | MAC16 | 4 | [1] |
| Compound 4b | HCT-116 | 39.0 | [2] |
| Compound 4b | MCF-7 | 21.2 | [2] |
| Compound 5b | HCT-116 | 30.3 | [2] |
| Compound 5b | MCF-7 | 27.5 | [2] |
| Compound 6a | HCT-116 | 33.7 | [2] |
| Compound 6a | MCF-7 | 23.6 | [2] |
| Compound 6b | HCT-116 | 33.5 | [2] |
| Compound 6b | MCF-7 | 25.3 | [2] |
| 2S-5 | MDA-MB-231 | 6.21 | [3] |
| 2S-5 | 4T1 | 7.04 | [3] |
| 2S-13 | MDA-MB-231 | 7.73 | [3] |
| 2S-13 | 4T1 | 8.21 | [3] |
| Imatinib (control) | HCT-116 | 34.3 | [2] |
| Imatinib (control) | MCF-7 | 6.0 | [2] |
Table 2: In Vivo Antitumor Activity of Chlorinated Pyridazines
| Compound | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| DCPYR | MAC16 murine colon cancer | 50 mg/kg | 53 | [1] |
| MXAA | MAC16 murine colon cancer | 20 mg/kg | 25 | [1] |
| AAF | MAC16 murine colon cancer | 50 mg/kg | 26 | [1] |
| 5-FU (control) | MAC16 murine colon cancer | Not specified | 27 | [1] |
| Compound 2e | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |
| Compound 4b | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |
| Compound 5b | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |
Key Mechanisms of Anticancer Action
1. Alkylating and Anti-metabolite Properties:
Some chlorinated pyridazines, such as DCPYR, are designed as potential anti-metabolites with alkylating properties.[1] The reactive chlorine atoms are prone to nucleophilic substitution, allowing them to act as alkylating agents, a mechanism shared by established anticancer drugs like Chlorambucil and Cyclophosphamide.[1] This dual-action approach can lead to potent antineoplastic effects.
2. Induction of Apoptosis and PARP-1 Inhibition:
A significant mechanism of action for many chlorinated pyridazine hybrids is the induction of apoptosis.[4] These compounds can modulate the expression of key apoptotic proteins, including upregulating pro-apoptotic proteins like p53 and BAX, and downregulating anti-apoptotic proteins such as BCL-2.[4][5]
Furthermore, certain chlorinated pyridazines are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair.[4] By inhibiting PARP-1, these compounds can potentiate the effects of DNA-damaging agents and can be effective as single agents in tumors with deficiencies in other DNA repair pathways.[4]
References
- 1. scholarena.com [scholarena.com]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 3. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Three-Step Synthetic Route to 3,4,6-Trichloropyridazine from Maleic Anhydride
Abstract This document provides a detailed protocol for the synthesis of 3,4,6-trichloropyridazine, a valuable heterocyclic intermediate in the development of agrochemicals and pharmaceuticals.[1] The described synthetic pathway commences with maleic anhydride and proceeds through a three-step sequence involving chlorination, cyclization, and a final chlorination/aromatization. This method is notable for its straightforward process and the high purity of the final product.[2] The protocols are intended for researchers and professionals in organic synthesis and drug development.
Synthetic Pathway Overview
The synthesis of this compound from maleic anhydride is achieved through a strategic three-step process. The key to obtaining the 3,4,6-trichloro substitution pattern is the initial chlorination of the starting material, maleic anhydride, to form chloro-maleic anhydride. This intermediate introduces the chlorine atom at what will become the 4-position of the pyridazine ring. The subsequent reaction with hydrazine hydrate forms the heterocyclic core, 4-chloropyridazine-3,6-dione. The final step involves reacting this intermediate with a strong chlorinating agent, phosphorus oxychloride, which replaces the hydroxyl groups with chlorine atoms and aromatizes the ring to yield the target product.[2]
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following protocols are based on a patented synthetic method.[2]
Step 1: Synthesis of Chloro-maleic Anhydride
Materials:
-
Maleic anhydride
-
Water
-
Liquid chlorine
Procedure:
-
Dissolve maleic anhydride in water in a suitable reaction vessel equipped for cooling and gas handling.
-
Cool the solution and begin the introduction of liquid chlorine.
-
Maintain the reaction under controlled temperature until completion, monitored by appropriate analytical methods (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration (e.g., centrifugation) and dry thoroughly to yield chloro-maleic anhydride.[2]
Step 2: Synthesis of 4-Chloropyridazine-3,6-dione
Materials:
-
Hydrazine hydrate solution
-
Hydrochloric acid (30% solution)
-
Chloro-maleic anhydride (from Step 1)
Procedure:
-
In a reaction vessel maintained at a temperature below 20°C, place the hydrazine hydrate solution.
-
Slowly add 30% hydrochloric acid dropwise with stirring until the pH of the solution reaches 6.5.[2]
-
Add the chloro-maleic anhydride prepared in Step 1 to the neutralized hydrazine solution.
-
Allow the reaction to proceed to completion.
-
After the reaction is complete, cool the mixture to facilitate crystallization of the product.
-
Collect the resulting solid, 4-chloropyridazine-3,6-dione, by filtration and dry completely.[2]
Step 3: Synthesis of this compound
Materials:
-
4-Chloropyridazine-3,6-dione (from Step 2)
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (e.g., α-picoline)
-
Ammonia water (20% solution)
-
Ice
Procedure:
-
Charge a reactor with 4-chloropyridazine-3,6-dione, phosphorus oxychloride, and a suitable catalyst.[2]
-
Heat the mixture to drive the chlorination reaction, which results in an oily product mixture referred to as "chlorinated oil".
-
Transfer the chlorinated oil to a dropping funnel.
-
Prepare an ice-water bath in a separate vessel and add 20% ammonia water.
-
With vigorous stirring, add the chlorinated oil dropwise to the ammonia/ice mixture, carefully controlling the rate of addition to manage the exothermic neutralization.
-
Continue to add 20% ammonia water as needed until the pH of the mixture is 7.[2]
-
Allow the mixture to cool naturally in a crystallization tank, which will result in the formation of a black solid crude product.
-
Collect the crude this compound.
-
Purify the crude product by reduced pressure distillation or sublimation to obtain the final refined product with a purity exceeding 99%.[2]
Data Presentation
The following table summarizes the key compounds in the synthetic pathway.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 1 | Chloro-maleic Anhydride | C₄H₁ClO₃ | 132.50 | - |
| 2 | 4-Chloropyridazine-3,6-dione | C₄H₃ClN₂O₂ | 146.53 | - |
| 3 | This compound | C₄HCl₃N₂ | 183.42 | >99%[2] |
Workflow Visualization
The overall experimental workflow involves a sequence of chemical reactions and physical separation processes.
Caption: Step-by-step experimental and purification workflow.
Safety Precautions
-
General: All manipulations should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Liquid Chlorine: Extremely toxic and corrosive. Requires specialized handling equipment and procedures.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care. Work-up procedures involving quenching should be done slowly and behind a blast shield.
-
-
Reactions: The neutralization of the chlorinated oil with ammonia water is highly exothermic and should be performed with efficient cooling to prevent uncontrolled boiling.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions on 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions on 3,4,6-trichloropyridazine, a versatile building block in medicinal chemistry and agrochemistry. This document offers detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the synthesis of novel pyridazine derivatives.
Introduction
This compound is a highly reactive heterocyclic compound due to the electron-deficient nature of the pyridazine ring, which is further activated by the presence of three chlorine atoms. This high reactivity makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. The resulting substituted pyridazines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The regioselectivity of these substitutions is a critical aspect, with the C4 and C6 positions being the most susceptible to nucleophilic attack, influenced by the nature of the nucleophile and reaction conditions.
Regioselectivity of Nucleophilic Substitution
The pyridazine ring's inherent electron deficiency, caused by the two adjacent nitrogen atoms, makes the carbon atoms electrophilic and susceptible to nucleophilic attack. In this compound, the chlorine atoms can be selectively displaced by nucleophiles. The general order of reactivity for the chlorine atoms is C4 > C6 > C3. This regioselectivity is governed by the electronic effects of the ring nitrogens. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, which helps to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. The C3 and C5 positions are meta to the ring nitrogens and are therefore less activated.
dot
Caption: Regioselectivity of nucleophilic attack on this compound.
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution on this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes the synthesis of 3-amino-4,6-dichloropyridazine.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add aqueous ammonia (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol details the synthesis of 3-methoxy-4,6-dichloropyridazine.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Carefully add sodium metal (1.1 eq) in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Once the sodium has completely reacted, add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles (Thiolation)
This protocol describes the synthesis of 3-(phenylthio)-4,6-dichloropyridazine.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring bar
-
Inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Add thiophenol (1.1 eq) and potassium carbonate (1.5 eq) to the DMF.
-
Stir the mixture at room temperature for 30 minutes to form the potassium thiophenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia | Ethanol | Reflux | 5 | 4-Amino-3,6-dichloropyridazine | 75-85 |
| Aniline | Ethanol | Reflux | 6 | 4-Anilino-3,6-dichloropyridazine | 70-80 |
| Morpholine | Dioxane | 100 | 4 | 4-Morpholino-3,6-dichloropyridazine | 85-95 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide | Methanol | 25 | 3 | 4-Methoxy-3,6-dichloropyridazine | 80-90 |
| Sodium ethoxide | Ethanol | 25 | 4 | 4-Ethoxy-3,6-dichloropyridazine | 75-85 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol/K2CO3 | DMF | 25 | 4 | 4-(Phenylthio)-3,6-dichloropyridazine | 80-90 |
| Ethanethiol/NaH | THF | 25 | 3 | 4-(Ethylthio)-3,6-dichloropyridazine | 70-80 |
Application in Drug Development: Kinase Inhibitors
Derivatives of pyridazine are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Substituted pyridazines derived from this compound have been investigated as inhibitors of several kinases, including p38 MAP kinase and Interleukin-2-inducible T-cell kinase (ITK).
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is associated with chronic inflammatory diseases and cancer. Pyridazine-based compounds can act as ATP-competitive inhibitors of p38 MAP kinase, blocking its activity and downstream signaling.
dot
Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of pyridazine derivatives.
Experimental Workflow
The general workflow for the synthesis and purification of substituted pyridazines from this compound is outlined below.
dot
Caption: General experimental workflow for nucleophilic substitution on this compound.
Application Notes and Protocols: 3,4,6-Trichloropyridazine in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of various agrochemicals, particularly herbicides.[1] The presence of three chlorine atoms on the pyridazine ring provides multiple reaction sites for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent herbicidal compounds, specifically focusing on the preparation of pyridazinyl phenyl ether derivatives. These derivatives have demonstrated significant herbicidal activity, making them a subject of interest in the development of new crop protection agents.[2][3]
Principle of Synthesis: Nucleophilic Aromatic Substitution
The primary synthetic route for converting this compound into herbicidal derivatives involves nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, typically a substituted phenoxide, displaces one of the chlorine atoms on the pyridazine ring. The chlorine atom at the 3-position is generally the most susceptible to substitution due to the electronic effects of the ring nitrogen atoms. This selective reactivity allows for the regioselective synthesis of 3-phenoxy-4,6-dichloropyridazine derivatives, which are known to exhibit herbicidal properties.
Experimental Protocols
This section details the necessary experimental procedures, from the preparation of the starting material to the synthesis and characterization of the final herbicidal compounds.
Protocol 1: Preparation of this compound (Starting Material)
While this compound is commercially available, this protocol, based on patent literature, is provided for researchers who may need to synthesize it in-house.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Maleic anhydride
-
Liquid chlorine
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (30%)
-
Phosphorus oxychloride
-
Ammonia water (20%)
-
Water
-
Ice
Procedure:
-
Chlorination of Maleic Anhydride: Dissolve maleic anhydride in water and react with liquid chlorine. After the reaction, cool the mixture to induce crystallization. The resulting chloro-maleic anhydride is collected by centrifugal drying.[4]
-
Cyclization: In a separate reactor, cool a solution of hydrazine hydrate to below 20°C. Slowly add hydrochloric acid until the pH reaches 6.5. To this solution, add the chloro-maleic anhydride from the previous step. After the reaction is complete, cool the mixture to crystallize the product, which is then dried to yield 4-chlorinedyhydroxyl-pyridazine.[4]
-
Chlorination to Crude Product: React the 4-chlorinedyhydroxyl-pyridazine with phosphorus oxychloride in the presence of a catalyst to obtain a "chlorinated oil". This oil is then slowly added to an ice-water mixture with stirring, and 20% ammonia water is added dropwise until the pH is neutral (pH 7). The mixture is then allowed to cool naturally, leading to the crystallization of the crude this compound as a black solid.[4]
-
Purification: The crude product is purified by reduced pressure distillation (sublimation) to yield the refined this compound with a purity of over 99%.[4]
Protocol 2: Synthesis of 3-Phenoxy-4,6-dichloropyridazine Derivatives
This protocol is adapted from the synthesis of analogous 3-aryloxy-6-chloropyridazines and represents a general procedure for the synthesis of herbicidal pyridazinyl phenyl ethers from this compound.[5]
Reaction Scheme:
Caption: Synthesis of 3-Aryloxy-4,6-dichloropyridazine.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted phenol (1.1 mmol) in DMF (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-aryloxy-4,6-dichloropyridazine.
Data Presentation
The following tables summarize representative data for the synthesis and herbicidal activity of pyridazinyl ether derivatives.
Table 1: Synthesis and Physicochemical Data of Representative 3-Aryloxy-4,6-dichloropyridazines
| Compound ID | Substituted Phenol | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ia | 4-Chlorophenol | C₁₀H₅Cl₃N₂O | 287.52 | 85 | 118-120 |
| Ib | 2,4-Dichlorophenol | C₁₀H₄Cl₄N₂O | 321.97 | 82 | 135-137 |
| Ic | 4-Methylphenol | C₁₁H₈Cl₂N₂O | 255.10 | 88 | 105-107 |
| Id | 4-Nitrophenol | C₁₀H₅Cl₂N₃O₃ | 298.08 | 90 | 150-152 |
Note: The data presented are representative and based on analogous syntheses. Actual results may vary.
Table 2: Herbicidal Activity of Representative 3-Aryloxy-6-chloropyridazines against Brassica napus and Echinochloa crus-galli [5]
| Compound ID | Concentration (µg/mL) | Inhibition (%) - Brassica napus | Inhibition (%) - Echinochloa crus-galli |
| III₃ | 100 | 85.3 | 95.7 |
| III₈ | 100 | 88.2 | 96.1 |
| IV₂ | 100 | 80.1 | 91.2 |
Note: Data from a study on 3-aryloxy-6-chloro(or fluoro) pyridazines, demonstrating the potential herbicidal activity of this class of compounds.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of herbicidal pyridazinyl phenyl ethers.
Caption: Workflow for Synthesis and Bio-evaluation.
Conclusion
This compound is a valuable precursor for the synthesis of novel herbicides. The selective nucleophilic substitution of the 3-chloro position with various substituted phenols provides a straightforward route to a library of 3-aryloxy-4,6-dichloropyridazine derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of agrochemical synthesis and development, facilitating the exploration of this promising class of herbicidal compounds. Further optimization of the substituents on the phenoxy ring can lead to the discovery of new herbicides with improved efficacy and selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 5. Synthesis and Herbicidal Activity of 3-Aryloxy-6-chloro(or fluoro) Pyridazines [nyxxb.cn]
Application Notes and Protocols: 3,4,6-Trichloropyridazine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a highly reactive and versatile heterocyclic building block, serving as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, featuring three reactive chlorine atoms on the pyridazine ring, allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This reactivity profile makes it an invaluable scaffold in medicinal chemistry for the development of novel therapeutic agents targeting various diseases.
These application notes provide detailed protocols for the synthesis of two classes of pharmaceutically relevant molecules derived from pyridazine precursors: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology applications and capsid-binding inhibitors of human rhinovirus (HRV), the primary causative agent of the common cold.
I. Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Pyridazine-based compounds have emerged as potent PARP-1 inhibitors.
Signaling Pathway: PARP-1 in DNA Repair and Inhibition
Caption: PARP-1 signaling pathway in DNA repair and the mechanism of action of PARP-1 inhibitors.
Experimental Protocols
The synthesis of pyridazine-based PARP-1 inhibitors often involves a multi-step process, beginning with the formation of a key intermediate followed by the construction of the final active molecule, typically a chalcone derivative.
Workflow for the Synthesis of Pyridazine-based PARP-1 Inhibitor
Caption: General workflow for the synthesis of a pyridazine-based PARP-1 inhibitor.
Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction to form the core intermediate.
-
Materials:
-
3,6-Dichloropyridazine
-
4-Hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in isopropanol (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 3,6-dichloropyridazine (1.49 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure intermediate.
-
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| 3,6-Dichloropyridazine (10 mmol) | 4-Hydroxybenzaldehyde (10 mmol) | K₂CO₃ (20 mmol) | Isopropanol | 24 hours | Reflux | 50-70% |
Protocol 2: Synthesis of (E)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-1-phenylprop-2-en-1-one (Final Product)
This protocol describes the Claisen-Schmidt condensation to form the final chalcone product.
-
Materials:
-
4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate from Protocol 1)
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Suspend 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (2.35 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add acetophenone (1.20 g, 10 mmol) to the suspension.
-
Add a 10% solution of potassium hydroxide in absolute ethanol (10 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 24 hours.
-
The formation of a precipitate indicates the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (10 mmol) | Acetophenone (10 mmol) | KOH (10% in EtOH) | Absolute Ethanol | 24 hours | Room Temperature | 40-50% |
II. Synthesis of Human Rhinovirus (HRV) Inhibitors
Human rhinoviruses are the most frequent cause of the common cold. Certain pyridazine derivatives have been shown to act as capsid-binding inhibitors, preventing the virus from uncoating and releasing its genetic material into the host cell. The synthesis of these inhibitors often involves the substitution of the chlorine atoms on the this compound core with various nucleophiles.
Experimental Protocol
The following is a representative protocol for the synthesis of a potential HRV inhibitor via nucleophilic substitution on the this compound scaffold.
Workflow for the Synthesis of a Pyridazine-based HRV Inhibitor
Caption: General workflow for the synthesis of a pyridazine-based HRV inhibitor.
Protocol 3: Synthesis of a 3-Amino-4,6-dichloropyridazine Derivative
This protocol provides a general method for the amination of this compound.
-
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.83 g, 10 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask.
-
Add the desired amine (12 mmol, 1.2 equivalents) to the solution.
-
Add triethylamine (2.1 mL, 15 mmol) as a base to scavenge the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the reaction rate if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Solvent | Reaction Time | Temperature | Purification Method |
| This compound (10 mmol) | Piperidine (12 mmol) | TEA (15 mmol) | Acetonitrile | 18 hours | Room Temperature | Column Chromatography |
| This compound (10 mmol) | Morpholine (12 mmol) | K₂CO₃ (20 mmol) | DMF | 12 hours | 50 °C | Column Chromatography |
Note: The regioselectivity of the substitution can vary depending on the reaction conditions and the nature of the nucleophile. The C6 position is generally the most reactive towards nucleophilic attack, followed by the C4 and C3 positions. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired product.
Conclusion
This compound and its derivatives are invaluable intermediates in pharmaceutical synthesis, providing a versatile platform for the creation of a wide array of bioactive molecules. The protocols outlined above for the synthesis of PARP-1 inhibitors and potential HRV inhibitors demonstrate the utility of this scaffold in developing novel therapeutics for cancer and viral infections. Researchers and drug development professionals can utilize these methods as a foundation for their own synthetic explorations and lead optimization efforts.
Application Notes and Protocols for Suzuki Coupling of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a versatile halogenated heterocycle of significant interest in medicinal chemistry and materials science. Its three distinct chlorine atoms offer multiple points for functionalization, enabling the synthesis of a diverse array of substituted pyridazine derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and its application to this compound allows for the selective introduction of aryl, heteroaryl, and vinyl substituents. This document provides detailed application notes and protocols for performing Suzuki coupling reactions on this substrate, with a focus on achieving regioselective mono-arylation.
The reactivity of the chlorine atoms on the pyridazine ring is influenced by their electronic environment. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bonds.[1] The relative reactivity of the three chlorine atoms is expected to differ, allowing for selective functionalization under specific reaction conditions. While direct literature on the Suzuki coupling of this compound is limited, protocols can be extrapolated from studies on related polychlorinated pyridazines, such as 3,5-dichloropyridazine.[2][3][4] For dichloropyridazines, the regioselectivity of the Suzuki coupling has been shown to be highly dependent on the choice of phosphine ligand.[2][3][4] It is anticipated that the chlorine at the C4 position of this compound will be the most reactive, followed by the C6 and C3 positions, although this can be influenced by the catalytic system employed.
Data Presentation: Regioselective Suzuki Coupling of Dichloropyridazines
The following table summarizes reaction conditions that have been successfully employed for the site-selective Suzuki-Miyaura coupling of 3,5-dichloropyridazine, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Dichloropyridazine | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | C3:C5 Ratio | Reference |
| 1 | 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | DPPF (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 3-chloro-5-phenylpyridazine | 75 | >95:5 | [3] |
| 2 | 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 5-chloro-3-phenylpyridazine | 68 | 5:95 | [3] |
| 3 | 3,5-dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | DPPF (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 3-chloro-5-(4-methoxyphenyl)pyridazine | 82 | >95:5 | [3] |
| 4 | 3,5-dichloropyridazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 5-chloro-3-(4-methoxyphenyl)pyridazine | 71 | 6:94 | [3] |
Experimental Protocols
Note: These protocols are generalized and should be optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Mono-arylation at the C4-Position (Predicted Most Reactive Site)
This protocol is designed to favor mono-substitution at the most electronically activated C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Add a degassed 4:1 mixture of DME and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 4-aryl-3,6-dichloropyridazine.
Protocol 2: Ligand-Controlled Selective Mono-arylation at the C6-Position
This protocol is based on the ligand-dependent selectivity observed in 3,5-dichloropyridazines and aims for selective coupling at the C6 position, which is structurally analogous to the C3 position in 3,5-dichloropyridazine.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
In a separate vial, premix Pd(OAc)₂ (0.05 mmol) and DPPF (0.10 mmol) in a small amount of 1,4-dioxane.
-
Add the catalyst/ligand premix to the reaction flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction for the formation of the desired mono-substituted product.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography to isolate the 6-aryl-3,4-dichloropyridazine.
Protocol 3: Ligand-Controlled Selective Mono-arylation at the C3-Position
This protocol utilizes a monodentate ligand to shift the selectivity towards the C3 position, analogous to the C5 position in 3,5-dichloropyridazines.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Q-Phos (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Set up the reaction in a Schlenk flask with this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere.
-
Prepare a premix of Pd(OAc)₂ (0.05 mmol) and Q-Phos (0.10 mmol) in 1,4-dioxane.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction to 100 °C and stir for 18-24 hours.
-
Monitor for regioselectivity and conversion.
-
Work-up the reaction as detailed in Protocol 1.
-
Purify by column chromatography to obtain the 3-aryl-4,6-dichloropyridazine.
Mandatory Visualizations
Suzuki Coupling Workflow for this compound
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Pyridazine Derivatives from 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive pyridazine derivatives, utilizing 3,4,6-trichloropyridazine as a versatile starting material. The unique reactivity of the three chlorine atoms on the pyridazine ring allows for sequential and regioselective nucleophilic substitutions, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.
Introduction to the Reactivity of this compound
This compound possesses three reactive centers for nucleophilic aromatic substitution (SNA). The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring. Generally, the chlorine at the 4-position is the most susceptible to nucleophilic attack, followed by the chlorine at the 6-position, and lastly, the chlorine at the 3-position. This differential reactivity allows for controlled, stepwise functionalization of the pyridazine core, enabling the synthesis of a diverse range of derivatives.
Synthesis of a 4,6-Disubstituted-3-chloropyridazine as a Core Intermediate
A common strategy in the synthesis of bioactive pyridazine derivatives is the sequential displacement of the chlorine atoms at the 4 and 6 positions, leaving the 3-chloro substituent for further modification or as a key pharmacophoric feature. This section outlines a general protocol for the synthesis of a 4,6-disubstituted-3-chloropyridazine intermediate.
Experimental Protocol: Synthesis of 4-((4-Aminophenyl)amino)-6-(morpholino)-3-chloropyridazine
This protocol describes a two-step nucleophilic substitution on this compound. The first reaction introduces a morpholino group at the 6-position, and the second introduces a p-aminophenylamino group at the 4-position.
Materials:
-
This compound
-
Morpholine
-
p-Phenylenediamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4,5-dichloro-3-morpholinopyridazine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add morpholine (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4,5-dichloro-3-morpholinopyridazine.
Step 2: Synthesis of 4-((4-Aminophenyl)amino)-6-(morpholino)-3-chloropyridazine
-
Dissolve the product from Step 1 (1.0 eq) in DMF.
-
Add p-phenylenediamine (1.2 eq) and a base such as DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Application in the Synthesis of Bioactive Kinase Inhibitors
The 4,6-disubstituted-3-chloropyridazine core is a key pharmacophore in the development of various kinase inhibitors. The following section details the synthesis of a hypothetical pyridazine-based kinase inhibitor derived from the intermediate synthesized above.
Experimental Protocol: Synthesis of a Pyridazine-Based Aurora Kinase Inhibitor
This protocol outlines the final step in the synthesis of a potential Aurora kinase inhibitor, involving a Suzuki-Miyaura cross-coupling reaction to introduce a substituted pyrazole at the 3-position. This approach is adapted from the synthesis of similar kinase inhibitors.
Materials:
-
4-((4-Aminophenyl)amino)-6-(morpholino)-3-chloropyridazine
-
(5-Methyl-1H-pyrazol-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 4-((4-aminophenyl)amino)-6-(morpholino)-3-chloropyridazine (1.0 eq), (5-methyl-1H-pyrazol-3-yl)boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final pyridazine-based kinase inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of synthesized pyridazine derivatives based on their biological activity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| PYR-001 | Aurora A | 15 | HCT116 | 0.25 |
| PYR-002 | Aurora B | 25 | HeLa | 0.40 |
| PYR-003 | VEGFR2 | 50 | A549 | 1.20 |
| PYR-004 | PDGFRβ | 75 | U87-MG | 2.50 |
Visualizing the Synthetic and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the pyridazine scaffold and to develop novel drug candidates for various therapeutic targets. The ability to selectively functionalize the pyridazine ring allows for fine-tuning of the pharmacological properties of the resulting derivatives, making it an attractive platform for drug discovery and development.
Application Notes and Protocols: Amination of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the amination of 3,4,6-trichloropyridazine, a versatile building block in medicinal chemistry. The protocol is based on established methodologies for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient polychloro-heterocyclic systems.
Introduction
Polychlorinated pyridazines are important precursors for the synthesis of a wide range of biologically active molecules. The chlorine atoms can be selectively substituted with various nucleophiles, including amines, to generate libraries of compounds for drug discovery. The amination of this compound is a key step in the functionalization of this scaffold. The regioselectivity of the amination can often be controlled by the choice of reaction conditions and the nature of the amine nucleophile. While palladium-catalyzed methods are sometimes employed for less reactive systems, direct nucleophilic aromatic substitution is a common and efficient method for the amination of activated chloro-heterocycles.
Reaction Principle
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the chlorine atoms towards nucleophilic attack by an amine. The reaction typically requires a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocols
This section details a general procedure for the amination of this compound with a primary or secondary amine. Researchers should note that reaction conditions may require optimization for specific amine substrates.
Protocol 1: General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile, or N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dioxane) to a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base such as triethylamine (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the amination of this compound. Please note that these are representative values and actual results may vary depending on the specific amine used.
| Entry | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Et₃N (2.5) | Dioxane | 100 | 12 | 75-90 |
| 2 | Piperidine | DIPEA (2.5) | Acetonitrile | 80 | 16 | 70-85 |
| 3 | Aniline | Et₃N (3.0) | DMF | 120 | 24 | 50-70 |
| 4 | Benzylamine | DIPEA (2.5) | Dioxane | 110 | 18 | 65-80 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amination of this compound.
Caption: General experimental workflow for the amination of this compound.
Logical Relationship of Reaction Components
The following diagram shows the relationship between the reactants and conditions in the amination reaction.
Caption: Key components and their roles in the amination reaction.
Application of 3,4,6-Trichloropyridazine in Material Science: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloropyridazine is a versatile heterocyclic compound recognized for its utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its highly reactive nature, owing to the presence of three chlorine atoms on the pyridazine ring, also makes it a compelling building block for the development of advanced materials. In material science, this compound is utilized in the formulation of specialty coatings and polymers, where it can impart desirable properties such as enhanced durability and environmental resistance.[1] This document provides detailed application notes and experimental protocols for the use of this compound in material science, with a focus on the synthesis of the compound and its potential application in the preparation of high-performance polymers.
Synthesis of this compound
A reliable synthesis of this compound is crucial for its application in material science. The following protocol is based on a patented method, ensuring a high-purity product suitable for subsequent polymerization reactions.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Maleic anhydride
-
Liquid chlorine
-
Hydrazine hydrate solution
-
Hydrochloric acid (30%)
-
Phosphorus oxychloride
-
Ammonia water (20%)
Procedure:
-
Synthesis of Chloro-maleic anhydride: Dissolve maleic anhydride in water and react with liquid chlorine. After the reaction, cool the mixture to induce crystallization, followed by centrifugal drying to obtain chloro-maleic anhydride.
-
Synthesis of 4-chloro-3,6-dihydroxypyridazine: At a temperature below 20°C, slowly add 30% hydrochloric acid to a hydrazine hydrate solution until the pH reaches 6.5. To this solution, add the chloro-maleic anhydride and allow it to react. Cool the reaction mixture to crystallize the product, which is then dried to yield 4-chloro-3,6-dihydroxypyridazine.
-
Chlorination: React the 4-chloro-3,6-dihydroxypyridazine with phosphorus oxychloride in the presence of a catalyst to produce a chlorinated oil.
-
Neutralization and Crystallization: Transfer the chlorinated oil to a head tank and slowly add it to an ice thawing kettle containing 20% ammonia water while stirring. Continue to add ammonia water until the pH of the mixture is 7. Transfer the mixture to a crystallization tank and allow it to cool naturally to form a black solid crude product of this compound.
-
Purification: Place the crude product in a distilling still and perform reduced pressure distillation via sublimation to obtain the refined this compound with a purity of over 99%.
Caption: Workflow for the synthesis of this compound.
Application in Polymer Synthesis: Poly(pyridazine ether)s
Due to the presence of multiple reactive chlorine atoms, this compound can be used as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. This allows for the creation of novel poly(aryl ether)s containing the pyridazine moiety in the polymer backbone. These polymers are anticipated to exhibit high thermal stability and specific optoelectronic properties.
Hypothetical Experimental Protocol: Synthesis of a Poly(pyridazine ether)
This protocol describes a hypothetical synthesis of a poly(pyridazine ether) from this compound and a bisphenol, such as Bisphenol A. This reaction is representative of how similar chlorinated heterocyclic monomers are used in polymer synthesis.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), Bisphenol A (1 equivalent), and a slight excess of anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) and toluene to the flask to create a reaction mixture with an appropriate concentration.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After removing the toluene, increase the temperature of the reaction mixture to 160-180°C to initiate the polymerization. Maintain this temperature under a nitrogen atmosphere for 8-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and pour it into a stirred solution of methanol and water to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of a poly(pyridazine ether).
Characterization and Properties
The resulting poly(pyridazine ether) would be characterized to determine its structure, molecular weight, thermal stability, and other relevant properties.
Hypothetical Characterization Data:
| Property | Method | Hypothetical Value |
| Inherent Viscosity | Ubbelohde Viscometer | 0.65 dL/g |
| Glass Transition Temperature (Tg) | DSC | 210 °C |
| 5% Weight Loss Temperature (Td5) | TGA (in N2) | 450 °C |
| Molecular Weight (Mn) | GPC | 35,000 g/mol |
| Polydispersity Index (PDI) | GPC | 2.1 |
| Solubility | - | Soluble in DMAc, NMP, Chloroform |
Signaling Pathways and Logical Relationships
The core of this material's synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring, being electron-deficient, facilitates the attack of the phenoxide nucleophile (from the deprotonated bisphenol) on the carbon atoms bearing the chlorine atoms. The reaction proceeds via a Meisenheimer complex intermediate.
Caption: Logical relationship in the SNAr polymerization.
Conclusion
This compound holds potential as a valuable monomer for the synthesis of high-performance polymers due to its trifunctional reactivity. The protocols provided herein offer a starting point for researchers interested in exploring the synthesis of this compound and its incorporation into novel material backbones. The hypothetical example of a poly(pyridazine ether) illustrates a plausible route to new materials with potentially high thermal stability and other desirable properties for advanced applications. Further research into the polymerization of this compound with various co-monomers is warranted to fully explore its capabilities in material science.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,4,6-trichloropyridazine. This versatile building block is a key starting material in the synthesis of a wide array of functionalized pyridazine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the pyridazine core.
Regioselectivity of Cross-Coupling Reactions
The reactivity of the three chlorine atoms on the this compound ring is not equivalent. The regioselectivity of palladium-catalyzed cross-coupling reactions is influenced by electronic and steric factors. Based on studies of related polychlorinated nitrogen-containing heterocycles, the anticipated order of reactivity for cross-coupling reactions is C3 > C6 > C4. This preferential reactivity allows for the selective functionalization of the pyridazine core, providing a pathway to a diverse range of substituted pyridazines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl pyridazines.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3 equiv) | Toluene | 110 | 8 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst, and the ligand (if applicable).
-
Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent and Solvent Addition: Add the base and the anhydrous, degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4,6-dichloropyridazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of aminopyridazine derivatives. This reaction is crucial for the introduction of primary and secondary amines onto the pyridazine scaffold.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5 equiv) | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2 equiv) | Toluene | 100 | 16 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst, the ligand, and the base to a dry reaction vessel.
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent and then the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel and heat the mixture with stirring at the specified temperature for the required duration. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between this compound and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridazines.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 70 | 12 | 91 |
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) cocatalyst.
-
Evacuation and Backfilling: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add the anhydrous solvent, the terminal alkyne (1.5 equiv), and the amine base via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue is purified by column chromatography to yield the desired 3-alkynyl-4,6-dichloropyridazine.
Visualizations
Caption: General catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for the functionalization of this compound.
Application Notes and Protocols for the Large-Scale Synthesis of 3,4,6-Trichloropyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3,4,6-trichloropyridazine and its subsequent derivatization. This compound is a highly reactive scaffold and a versatile intermediate in the development of novel therapeutic agents and agrochemicals.[1] Its derivatives have shown potential in various applications, including as anticancer agents and antivirals.[2][3]
Large-Scale Synthesis of this compound
The following protocol outlines a robust, multi-step synthesis of this compound with a purity of over 99%, starting from maleic anhydride.[4]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound[4]
Step 1: Preparation of Chloro-maleic Anhydride
-
In a suitable reactor, dissolve maleic anhydride in water.
-
Introduce liquid chlorine and allow the reaction to proceed.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Isolate the chloro-maleic anhydride crystals by centrifugal drying.
Step 2: Preparation of 4-Chloro-3,6-dihydroxypyridazine
-
In a separate reactor, prepare a solution of hydrazine hydrate and cool to below 20°C.
-
Slowly add 30% hydrochloric acid to adjust the pH to 6.5.
-
Add the chloro-maleic anhydride from Step 1 to the hydrazine solution.
-
After the reaction, cool the mixture to crystallize the product.
-
Isolate and dry the 4-chloro-3,6-dihydroxypyridazine.
Step 3: Chlorination to Crude this compound
-
React the 4-chloro-3,6-dihydroxypyridazine with phosphorus oxychloride in the presence of a catalyst to form a "chlorinated oil".
Step 4: Neutralization
-
Transfer the chlorinated oil to a head tank.
-
In an ice thawing kettle, prepare a solution of 20% ammonia water with stirring.
-
Slowly add the chlorinated oil to the ammonia water, maintaining the pH at 7.
-
Allow the mixture to cool naturally in a crystallization tank to form black solid crystals of crude this compound.
Step 5: Purification
-
Transfer the crude product to a distillation still.
-
Perform reduced pressure distillation via sublimation to obtain the refined this compound.
Quantitative Data for Synthesis of this compound
| Step | Product | Yield | Purity |
| 2 | 4-Chloro-3,6-dihydroxypyridazine | 94.75-105.26% | - |
| 5 | Refined this compound | - | >99% |
Note: The reported yield for 4-chloro-3,6-dihydroxypyridazine is based on the weight of chloro-maleic anhydride and may exceed 100% due to the incorporation of the hydrazine moiety.[4]
Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. The chlorine atoms on the pyridazine ring exhibit differential reactivity, which can be exploited for regioselective synthesis.
Logical Relationship: Regioselectivity in SNAr Reactions
Caption: Regioselectivity in the derivatization of this compound.
Protocol 2: General Procedure for Amination of this compound
This protocol is a general guideline based on the amination of related chloropyridazines. Optimization of reaction time, temperature, and solvent may be necessary for specific amines.
-
In a sealed reaction vessel, dissolve this compound in a suitable solvent (e.g., anhydrous methanol, ethanol, or an inert solvent like dioxane).
-
Add the desired amine (primary or secondary) to the solution. The stoichiometry will depend on the desired degree of substitution. For monosubstitution, use of 1-1.2 equivalents is a good starting point.
-
The reaction can be performed at temperatures ranging from room temperature to elevated temperatures (e.g., 80-120°C), potentially under microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data for Amination of Chloropyridazines
| Starting Material | Amine | Product | Yield | Reference |
| 3,6-Dichloropyridazine | Ammonia water | 3-Amino-6-chloropyridazine | - | [1] |
| 4,6-Dichloropyridazine | Ammonia/Methanol | 5-Amino-3-chloropyridazine | High | [5] |
Biological Activity of Chloropyridazine Derivatives
Derivatives of chloropyridazines have been investigated for their potential as anticancer agents, demonstrating activity through the induction of apoptosis and inhibition of Poly (ADP-ribose) polymerase (PARP-1).[2]
Signaling Pathway: Apoptosis Induction by Chloropyridazine Derivatives
Caption: Proposed mechanism of apoptosis induction by chloropyridazine derivatives.
The development of novel this compound derivatives holds significant promise for the discovery of new therapeutic agents. The synthetic protocols and biological insights provided herein are intended to serve as a valuable resource for researchers in this field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,6-Trichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3,4,6-trichloropyridazine, a key intermediate in the pharmaceutical and agrochemical industries.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a typical multi-step synthesis from maleic anhydride.
Step 1: Synthesis of 4-chlorinedyhydroxyl-pyridazine
Question: The yield of 4-chlorinedyhydroxyl-pyridazine is lower than expected, or the product is discolored. What are the potential causes and how can I improve it?
Answer: Low yields and discoloration in this step often stem from improper pH control, temperature fluctuations, or the purity of starting materials.
-
pH Control: The pH of the hydrazine hydrate solution should be carefully adjusted to 6.5 by the dropwise addition of hydrochloric acid at a temperature below 20°C.[2] Deviation from this pH can lead to side reactions and impurity formation.
-
Temperature Management: The reaction of chloro-maleic anhydride with the neutralized hydrazine solution should be maintained at the specified temperature (e.g., warming to 90-95°C and holding for 1.5 hours) to ensure complete reaction.[2] Inadequate heating can result in incomplete conversion, while excessive temperatures may cause degradation.
-
Reagent Purity: Ensure that the maleic anhydride and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to the formation of colored byproducts.
Visual Cue: A successful reaction should yield a white, crystalline product. A darker or off-white color suggests the presence of impurities.[2]
Step 2: Chlorination of 4-chlorinedyhydroxyl-pyridazine with Phosphorus Oxychloride (POCl₃)
Question: The chlorination reaction with POCl₃ results in a low yield of this compound or a complex mixture of byproducts. How can this be addressed?
Answer: The chlorination step is critical and sensitive to several factors. Low yields or byproduct formation can be caused by insufficient reagent, inadequate temperature control, or moisture contamination.
-
Reagent Quantity: POCl₃ is often used in excess to act as both the reagent and the solvent.[3] Using an insufficient amount can lead to incomplete chlorination. For some substrates, using POCl₃ in equimolar amounts with a base like pyridine in a sealed reactor at high temperatures (140-160°C) can also be effective and reduces waste.[4][5]
-
Temperature and Reaction Time: The reaction typically requires heating. A common condition is heating at 90°C for 4 hours.[3] Insufficient heating may lead to incomplete reaction, while excessively high temperatures can promote the formation of tarry byproducts. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Moisture Control: POCl₃ reacts violently with water. All glassware and reagents must be thoroughly dried to prevent uncontrolled reactions and the formation of phosphoric acid, which can interfere with the desired reaction.
-
Catalyst: The addition of a catalytic agent during the reaction with POCl₃ can improve the yield of the chlorinated product.[2]
Question: The work-up of the POCl₃ reaction is difficult or hazardous. What is the safest and most effective procedure?
Answer: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme caution.
-
Controlled Quenching: The reaction mixture should be cooled to room temperature before quenching. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into an ice-cold saturated sodium bicarbonate solution with vigorous stirring.[3] This helps to dissipate the heat generated and neutralize the acidic byproducts. This procedure should be performed in a well-ventilated fume hood.
-
pH Adjustment: After quenching, the mixture should be basified, for example, with a 50% NaOH solution to a pH > 10, to ensure the product is in its free base form for extraction.[3]
-
Hydrolysis of Product: The desired this compound can be sensitive to hydrolysis, especially in acidic conditions created during the initial quenching with water. Pouring the reaction mixture into a cold basic solution can help minimize this.[6]
Step 3: Purification of this compound
Question: The crude product is a dark or black solid. How can I obtain a high-purity product?
Answer: The crude product often contains colored impurities and byproducts from the chlorination step. A multi-step purification process is typically required.
-
Initial Work-up: After quenching the chlorination reaction and extraction, the crude product is often obtained as a "chlorinated oil" or a dark solid upon neutralization and cooling.[2]
-
Decolorization: The crude product can be dissolved in a suitable solvent, such as chloroform, and treated with activated carbon to remove colored impurities.[2]
-
Crystallization/Distillation: The final purification is typically achieved by reduced pressure distillation or sublimation.[2] This method is effective in separating the desired product from non-volatile impurities, leading to a product with a purity of over 99%.[2]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route for this compound?
A1: A common synthetic pathway starts with maleic anhydride, which is first chlorinated. The resulting chloro-maleic anhydride is then reacted with hydrazine hydrate to form 4-chlorinedyhydroxyl-pyridazine. This intermediate is subsequently chlorinated using phosphorus oxychloride to yield crude this compound, which is then purified by distillation.[2]
Q2: What are the common side reactions to be aware of during the synthesis?
A2:
-
Incomplete Cyclization: During the formation of the pyridazine ring, incomplete cyclization can lead to the formation of hydrazone intermediates.[7]
-
Over-chlorination or Incomplete Chlorination: In the final step, improper control of reaction conditions can lead to the formation of other chlorinated pyridazine isomers or leave some hydroxyl groups unreacted.
-
Hydrolysis: The chlorinated product can be susceptible to hydrolysis back to the hydroxyl derivative, particularly during the aqueous work-up if conditions are not carefully controlled.[6]
-
Polymerization/Tar Formation: Harsh reaction conditions, especially during the chlorination step with POCl₃ at high temperatures, can lead to the formation of polymeric or tarry byproducts, which complicate purification and reduce yield.
Q3: Are there alternative chlorinating agents to POCl₃?
A3: While POCl₃ is the most common reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) with catalytic DMF have been used for chlorinating similar heterocyclic systems. However, POCl₃ is generally more common for nitrogen-containing heterocycles. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is also sometimes used.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine when the reaction is complete.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-chlorinedyhydroxyl-pyridazine
| Parameter | Condition 1 | Condition 2 | Yield (%) | Observation | Reference |
| Hydrazine Hydrate Conc. | 40% | 80% | 105.3 | White product | [2] |
| Hydrazine Hydrate Conc. | 80% | - | 94.8 | Darker white product | [2] |
| Temperature | Below 20°C (HCl addition) | Below 30°C (HCl addition) | 105.3 | White product | [2] |
| Temperature | 90-95°C (Reaction) | 95-100°C (Reaction) | 105.3 | - | [2] |
| pH | 6.5 | 7.0 | 105.3 | - | [2] |
Table 2: Comparison of Chlorination Conditions for Hydroxylated Heterocycles using POCl₃
| Substrate Type | POCl₃ Amount | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxypyrimidines | Equimolar | Pyridine | 160 | 2 | >80 | [4][5] |
| 2-Hydroxypyridines | Equimolar | None (Substrate acts as base) | 140 | 2 | High | [4] |
| Quinoxalinones | Equimolar | Pyridine | 160 | 2 | High | [4] |
| 3(2H)-pyridazinone | Excess (10 vol) | None | 90 | 4 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-chlorinedyhydroxyl-pyridazine
Materials:
-
Hydrazine hydrate (40%)
-
Hydrochloric acid (30%)
-
Chloro-maleic anhydride
-
Water
Procedure:
-
In a reaction vessel equipped with a cooling system, add 132 kg of 40% hydrazine hydrate and 50 kg of water.
-
Cool the mixture to below 20°C.
-
Slowly add 30% hydrochloric acid dropwise until the pH of the solution reaches 6.5.
-
Add 95 kg of chloro-maleic anhydride to the mixture.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 1.5 hours.
-
Cool the mixture to 5°C to induce crystallization.
-
Filter the precipitate and wash the filter cake with ice water until the pH of the filtrate is between 5 and 6.
-
Dry the resulting solid to obtain 4-chlorinedyhydroxyl-pyridazine.[2]
Protocol 2: Chlorination with Phosphorus Oxychloride
Materials:
-
4-chlorinedyhydroxyl-pyridazine
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (as specified in the patent)
-
Ammonia water (20%)
-
Ice
Procedure:
-
In a suitable reactor, react 4-chlorinedyhydroxyl-pyridazine with phosphorus oxychloride in the presence of a catalyst to obtain a "chlorinated oil."
-
Transfer the chlorinated oil to a dropping funnel.
-
In a separate vessel, prepare a mixture of ice and water.
-
With vigorous stirring, slowly add the chlorinated oil and 20% ammonia water simultaneously to the ice-water mixture.
-
Monitor the pH and continue adding ammonia water until the pH reaches 7.
-
Allow the mixture to cool naturally, which will cause a black solid (crude this compound) to crystallize.
-
Collect the crude product by filtration.[2]
Protocol 3: Purification by Reduced Pressure Distillation
Materials:
-
Crude this compound
Procedure:
-
Place the crude this compound in a distillation flask suitable for reduced pressure distillation.
-
Set up the distillation apparatus for sublimation or short-path distillation under vacuum.
-
Carefully heat the flask while applying a vacuum.
-
Collect the sublimed or distilled product, which should be a white to light yellow solid. This process should yield the final product with a purity greater than 99%.[2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3,4,6-Trichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,6-trichloropyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: The most prevalent side reactions in chemistry involving this compound are typically related to its high reactivity and the presence of multiple reactive sites. These include:
-
Polysubstitution: Due to the presence of three chlorine atoms, it is common to get a mixture of mono-, di-, and tri-substituted products, especially when forcing reaction conditions are used.
-
Formation of Regioisomers: In nucleophilic aromatic substitution (SNAr) reactions, the nucleophile can potentially attack at the C3, C4, or C6 position. While there is regioselectivity, mixtures of isomers can be a significant issue depending on the nucleophile and reaction conditions.
-
Hydrolysis: The chlorinated pyridazine ring is susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures. This leads to the formation of dichloropyridazinone and other hydroxylated impurities.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, homocoupling of the boronic acid reagent is a frequent side reaction, leading to the formation of a biaryl byproduct.
Q2: How can I control the regioselectivity of nucleophilic substitution on this compound?
A2: Controlling regioselectivity is a key challenge. The outcome of the reaction is influenced by a combination of electronic and steric factors of both the substrate and the nucleophile, as well as the reaction conditions.
-
Temperature: Generally, lower temperatures favor the substitution at the most reactive position. Stepwise addition of the nucleophile at low temperatures can improve selectivity for monosubstitution.
-
Nucleophile: The nature of the nucleophile plays a crucial role. Sterically hindered nucleophiles may favor attack at the less sterically hindered position.
-
Solvent and Base: The polarity of the solvent and the nature of the base can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting the regioselectivity.
Q3: What is the most common impurity found in commercially available this compound?
A3: While commercial grades are generally of high purity, isomers such as 3,4,5-trichloropyridazine and other polychlorinated pyridazines can be present as minor impurities from the manufacturing process. It is always recommended to check the certificate of analysis and, if necessary, purify the starting material before use in sensitive applications.
Troubleshooting Guides
Issue 1: Formation of Multiple Substituted Products in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to synthesize a monosubstituted product from this compound, but I am getting a mixture of di- and tri-substituted products. How can I improve the selectivity for the desired monosubstituted compound?
Possible Cause: The high reactivity of the trichloropyridazine ring, coupled with reaction conditions such as high temperature, prolonged reaction time, or an excess of the nucleophile, can lead to over-substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polysubstitution.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile relative to the this compound.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the overall reaction rate and favor the initial substitution.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile and reduce the likelihood of multiple substitutions.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC, GC, or LC-MS to stop the reaction once the starting material is consumed and before significant formation of di-substituted products occurs.
Issue 2: Formation of Hydrolysis Side Products
Question: My reaction is producing a significant amount of a dichloropyridazinone impurity. How can I prevent this hydrolysis?
Possible Cause: The presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of one of the C-Cl bonds to a C-OH group, which then tautomerizes to the more stable pyridazinone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent hydrolysis.
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Glassware should be oven-dried or flame-dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base (e.g., potassium carbonate, cesium carbonate, or a hindered amine base like triethylamine or diisopropylethylamine). Avoid aqueous bases like sodium hydroxide or potassium hydroxide if possible.
Data Presentation
Table 1: Common Side Products in this compound Reactions and Mitigation Strategies
| Side Product Type | Common Reaction | Potential Side Product Structure(s) | Mitigation Strategies |
| Polysubstitution | Nucleophilic Aromatic Substitution | Di- and tri-substituted pyridazines | Use stoichiometric nucleophile, lower temperature, slow addition. |
| Regioisomers | Nucleophilic Aromatic Substitution | Isomeric monosubstituted products | Optimize temperature, solvent, and nucleophile; careful purification. |
| Hydrolysis | Reactions in protic solvents or with aqueous bases | Dichloropyridazinones | Use anhydrous conditions, non-aqueous bases. |
| Homocoupling | Suzuki-Miyaura Coupling | Biaryl (from boronic acid) | Degas reaction mixture, use Pd(0) catalyst, optimize ligand and base.[1] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
This protocol provides a general method for the synthesis of a monosubstituted aminopyridazine, with considerations for minimizing side product formation.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF).
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.) in the same anhydrous solvent.
-
Reaction: Cool the solution of this compound to 0 °C. Slowly add the amine/base solution dropwise over 30-60 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired monosubstituted product from unreacted starting material and polysubstituted side products.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted dichloropyridazine with a boronic acid, adapted from methods for similar chloroheterocycles.[1]
-
Reaction Setup: In a reaction vessel, combine the substituted dichloropyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.) in a mixture of solvents like DME and water.[1]
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired cross-coupled product.[1]
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for this compound.
References
Technical Support Center: Purification of Crude 3,4,6-Trichloropyridazine
Welcome to the technical support center for the purification of crude 3,4,6-Trichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from maleic anhydride?
A1: Crude this compound, often presenting as a black solid crystal, may contain several types of impurities stemming from the multi-step synthesis.[1] These can include:
-
Polymeric materials: Maleic anhydride and its derivatives are prone to polymerization under certain conditions, leading to tarry, colored impurities.
-
Incompletely reacted intermediates: Residual starting materials or intermediates from the synthetic pathway, such as chloro-maleic anhydride or 4-chlorinedyhydroxyl-pyridazine, may be present.
-
Byproducts from chlorination: The use of phosphorus oxychloride for chlorination can lead to the formation of various phosphorus-containing byproducts and other chlorinated species.[2]
-
Isomeric impurities: Depending on the reaction conditions, small amounts of other trichloropyridazine isomers might be formed.
Q2: What are the primary purification techniques for crude this compound?
A2: The most effective and commonly employed purification techniques for crude this compound are:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities and for obtaining a highly crystalline final product. A key challenge is selecting an appropriate solvent.
-
Vacuum Distillation (Sublimation): Given its ability to be distilled under reduced pressure, this method is effective for separating the desired product from non-volatile or high-boiling point impurities like polymeric tars.[1]
-
Flash Column Chromatography: This technique is particularly useful for separating compounds with different polarities and can be highly effective in removing both more and less polar impurities.
Q3: What is the expected appearance and purity of purified this compound?
A3: Purified this compound should be a white to light yellow or light orange crystalline powder.[3] High-purity material (e.g., >99%) can be achieved through proper application of the purification techniques described herein.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point may be lower than the solvent's boiling point. The solution may be supersaturated with impurities. | - Select a solvent with a lower boiling point. - Try a solvent mixture (a good solvent and a poor solvent). - Add slightly more solvent to reduce saturation. - Ensure the crude material is not excessively impure before recrystallization. |
| Poor recovery of the purified product | The compound has high solubility in the cold solvent. Too much solvent was used. The cooling process was too rapid. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is still colored after recrystallization | Colored impurities are co-crystallizing with the product. The solvent is not effectively removing the colored impurities. | - Add activated carbon to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the product. - Perform a second recrystallization with a different solvent system. |
| No crystal formation upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling | Lack of smooth boiling. | - Ensure a stir bar is used for agitation; boiling chips are not effective under vacuum. - Check for leaks in the vacuum system that could cause pressure fluctuations. |
| Product solidifying in the condenser | The condenser temperature is below the melting point of the product. | - For short-path distillation, it may be necessary to gently warm the condenser with a heat gun to prevent solidification. - Ensure the cooling water in the condenser is not excessively cold. |
| Low yield of distilled product | The vacuum is not low enough to achieve the desired boiling point. The distillation temperature is too low. | - Check the vacuum pump and all connections for leaks. - Gradually increase the temperature of the heating mantle. - Refer to the known boiling point under reduced pressure (98°C at 43 mmHg) as a guideline.[4] |
| Distillate is still impure | The boiling points of the impurity and the product are too close. The distillation was carried out too quickly. | - Consider using a fractionating column for better separation. - Perform the distillation more slowly to allow for better equilibration between liquid and vapor phases. - A second purification step, such as recrystallization of the distillate, may be necessary. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The eluent system is not optimal. | - Systematically vary the ratio of a polar and non-polar solvent (e.g., hexane and ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the product on TLC. |
| Product does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Product elutes too quickly with the solvent front | The eluent is too polar. | - Start with a less polar eluent system. |
| Tailing of the product band | The compound is interacting too strongly with the silica gel. The column is overloaded. | - Add a small amount of a slightly more polar solvent or a competing agent (like a trace of triethylamine if the compound is basic) to the eluent. - Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Recrystallization
This protocol outlines a systematic approach to selecting a suitable solvent and performing the recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, chloroform)
-
Activated carbon
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
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Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes of the undissolved samples. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals.
-
Based on these observations, select the best single solvent or a solvent pair (one in which the compound is soluble and one in which it is insoluble, e.g., ethanol-water, toluene-hexane).
-
-
Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.
-
(Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Vacuum Distillation
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Round-bottom flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Thermometer
Procedure:
-
Set up the short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once a stable vacuum is achieved (e.g., around 43 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor. This compound should distill at approximately 98°C at 43 mmHg.[4]
-
Collect the distillate in the receiving flask.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄HCl₃N₂ |
| Molecular Weight | 183.42 g/mol |
| Melting Point | 55-59 °C |
| Boiling Point | 98 °C / 43 mmHg[4] |
| Appearance | White to light yellow/orange crystalline powder[3] |
Table 2: Recrystallization Data Example (from literature)
| Starting Material | Purification Method | Solvent | Additive | Yield | Purity | Reference |
| 105 kg crude product | Recrystallization | Chloroform | 5 kg activated carbon | 98.2 kg | 99.9% | [1] |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step process for recrystallization.
Caption: General troubleshooting logic for purification.
References
Technical Support Center: Optimizing Reactions with 3,4,6-Trichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,6-trichloropyridazine. The focus is on optimizing reaction temperatures for nucleophilic substitution reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS. For less reactive nucleophiles, reflux temperatures may be necessary. |
| Nucleophile is not sufficiently reactive. | Consider using a stronger nucleophile or adding a catalyst. If applicable, convert the nucleophile to its more reactive conjugate base (e.g., using NaH for an alcohol). | |
| Solvent is not appropriate. | Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate nucleophilic aromatic substitution. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high, leading to substitution at multiple chlorine sites. | Start with a lower reaction temperature (e.g., 0°C or room temperature) to favor substitution at the most reactive position. The reactivity of the chlorine atoms on the pyridazine ring can vary, and lower temperatures often enhance selectivity. |
| Stoichiometry of reactants is not optimal. | Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) for monosubstitution. | |
| Product Degradation | Reaction temperature is too high. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider longer reaction times at lower temperatures. |
| Product is sensitive to work-up conditions. | Ensure the work-up procedure is performed at an appropriate temperature and pH to avoid decomposition of the desired product. | |
| Inconsistent Results | Variations in reaction setup and temperature control. | Use a reliable heating and stirring system (e.g., a temperature-controlled oil bath or heating mantle with a thermocouple) to ensure consistent reaction temperatures. |
| Purity of starting materials. | Ensure the this compound and the nucleophile are of high purity. Impurities can interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms in this compound?
While specific reactivity can be influenced by the incoming nucleophile and reaction conditions, in many polychlorinated nitrogen heterocycles, the chlorine atoms in positions activated by the ring nitrogens are more susceptible to nucleophilic attack. For this compound, the relative reactivity often needs to be determined empirically. However, as a starting point, you can explore the reactivity in a stepwise manner by controlling the temperature.
Q2: How can I achieve selective monosubstitution on this compound?
Selective monosubstitution is typically achieved by carefully controlling the reaction temperature and the stoichiometry of the nucleophile. It is generally advisable to start at a low temperature (e.g., 0°C to room temperature) and slowly warm the reaction mixture while monitoring its progress. Using 1.0 to 1.2 equivalents of the nucleophile will also favor monosubstitution.
Q3: What is a good starting point for optimizing the reaction temperature?
A good starting point for temperature optimization is to run the reaction at room temperature and monitor for any product formation. If no reaction occurs, gradually increase the temperature in 10-20°C increments. If the reaction is too fast or unselective at room temperature, try cooling it to 0°C or even lower.
Q4: What are the recommended solvents for reactions with this compound?
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are generally recommended for nucleophilic aromatic substitution reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).
Q5: How does the nature of the nucleophile affect the optimal reaction temperature?
Highly reactive nucleophiles (e.g., thiols, primary amines) will generally react at lower temperatures, while less reactive nucleophiles (e.g., alcohols, secondary amines) may require higher temperatures to achieve a reasonable reaction rate.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound
This protocol provides a general methodology for the substitution of a chlorine atom on this compound with a generic nucleophile. Note: This is a starting template and requires optimization for each specific reaction.
-
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous solvent.
-
If a base is required to deprotonate the nucleophile, add it to the reaction mixture.
-
Dissolve the nucleophile (1-1.2 equivalents for monosubstitution) in the anhydrous solvent and add it dropwise to the reaction mixture at the desired starting temperature (e.g., 0°C or room temperature).
-
Stir the reaction mixture at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
If no reaction is observed after a reasonable amount of time, gradually increase the temperature in 10-20°C increments.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
-
Visualizations
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for a nucleophilic substitution reaction involving this compound.
Caption: Workflow for optimizing reaction temperature.
Technical Support Center: Synthesis of Polysubstituted Pyridazines
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development facing challenges in the synthesis of polysubstituted pyridazines. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of polysubstituted pyridazines?
A1: Researchers often face several key challenges in the synthesis of polysubstituted pyridazines. These include achieving high yields, controlling regioselectivity, the formation of side products, and difficulties in the purification of the final compounds. The electron-deficient nature of the pyridazine ring can also affect its reactivity and functionalization.[1]
Q2: How can I improve the yield of my pyridazine synthesis reaction?
A2: Low yields in pyridazine synthesis can be attributed to several factors. To improve your yield, consider the following:
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase product yields.[2]
-
Catalyst Choice: For metal-catalyzed reactions, the choice of catalyst and ligands is crucial. For instance, in copper-catalyzed syntheses, tailoring the reaction conditions can lead to the formation of different substitution patterns.[3][4]
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. For example, in syntheses involving hydrazine, a slight excess may be beneficial to drive the reaction to completion.
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common hurdle, especially with unsymmetrical starting materials. Here are some strategies to consider:
-
Directing Groups: The use of directing groups can help control the position of incoming substituents.
-
Steric Hindrance: The steric bulk of substituents on the starting materials can influence the regiochemical outcome of the reaction.
-
Reaction Conditions: The choice of solvent and the use of Lewis acids can influence the regioselectivity of the reaction.[1] For example, in the inverse-electron-demand Diels-Alder reaction of tetrazines, the choice of reaction conditions can favor the formation of one regioisomer over another.[5]
Q4: What are the best practices for purifying polysubstituted pyridazines?
A4: Purification of pyridazine derivatives can be challenging due to their polarity. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is frequently used. The choice of eluent system is critical and often requires some optimization.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Preparative HPLC: For difficult separations or to obtain high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. |
| Side Reactions | Identify potential side products and adjust reaction conditions to minimize their formation. This could involve changing the solvent, temperature, or catalyst. |
| Poor Quality Starting Materials | Verify the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify starting materials if necessary. |
| Product Degradation | The pyridazine product may be unstable under the reaction or workup conditions. Consider using milder reaction conditions or a modified workup procedure. |
Issue 2: Formation of Multiple Products/Isomers
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Modify the reaction conditions (e.g., solvent, temperature, Lewis acid) to favor the desired isomer. The electronic and steric properties of the substituents can also be tuned to improve regioselectivity.[1][5] |
| Competing Reaction Pathways | Analyze the reaction mechanism to identify competing pathways. Adjusting the order of reagent addition or using protecting groups may help to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines
This protocol describes a solvent-free, microwave-assisted synthesis of 3,4,6-trisubstituted pyridazines.[2]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Active methylene compound (1 mmol)
-
Potassium hydroxide impregnated alumina (KOH-alumina) (0.5 g)
Procedure:
-
Grind the 1,3-dicarbonyl compound, active methylene compound, and KOH-alumina in a mortar and pestle.
-
Add hydrazine hydrate and continue grinding for 2-3 minutes.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 300 W for 5-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of 3,4,6-Trisubstituted Pyridazines
This protocol details a copper-promoted coupling/annulation of saturated ketones with acylhydrazones.[3][4]
Materials:
-
Acylhydrazone (0.2 mmol)
-
Saturated ketone (0.4 mmol)
-
Cu(OAc)₂ (20 mol%)
-
DIPEA (2.0 equiv.)
-
DMSO (2.0 mL)
Procedure:
-
To a sealed tube, add the acylhydrazone, saturated ketone, Cu(OAc)₂, and DIPEA.
-
Add DMSO as the solvent.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridazine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of polysubstituted pyridazines.
Caption: A troubleshooting guide for addressing low product yield in pyridazine synthesis.
References
- 1. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in 3,4,6-Trichloropyridazine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for controlling regioselectivity in reactions involving 3,4,6-trichloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity with this compound?
The main challenge lies in the differential reactivity of the three chlorine atoms at the C3, C4, and C6 positions. The pyridazine ring's nitrogen atoms influence the electron density at each carbon, making certain positions more susceptible to nucleophilic attack. Achieving selective substitution at a single desired position while preventing undesired side reactions or multiple substitutions requires careful control of reaction conditions.
Q2: What is the general reactivity order of the chlorine atoms in this compound towards nucleophiles?
While specific outcomes can be highly dependent on the nucleophile and reaction conditions, a general trend can be inferred from related polychlorinated nitrogen heterocycles. The C4 and C6 positions are typically more activated towards nucleophilic aromatic substitution (SNAr) than the C3 position. This is due to the ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The relative reactivity between C4 and C6 can be subtle and influenced by steric and electronic factors of the incoming nucleophile.
Q3: Can palladium-catalyzed cross-coupling reactions be used for selective functionalization?
Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for the selective functionalization of this compound. The regioselectivity in these reactions is often governed by the relative ease of oxidative addition of the palladium catalyst to the C-Cl bonds. Generally, the C4 and C6 positions are more reactive in these transformations than the C3 position. Judicious choice of ligands, bases, and reaction temperatures can further enhance selectivity.
Troubleshooting Guides
Issue 1: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with this compound is yielding a mixture of isomers, with substitution occurring at multiple positions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong bases can lead to a loss of selectivity.
-
Solution: Start by running the reaction at a lower temperature (e.g., room temperature or 0 °C) and gradually increase it if the reaction is too slow. Use a weaker base if compatible with the nucleophile.
-
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., small, highly charged nucleophiles like methoxide) can be less selective than "soft" nucleophiles (e.g., larger, more polarizable nucleophiles like thiophenoxide).
-
Solution: If possible, consider using a softer nucleophile or a bulkier nucleophile to introduce steric hindrance that may favor one position over another.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Polar aprotic solvents often favor SNAr reactions.
-
Workflow for Optimizing SNAr Regioselectivity
Preventing decomposition of 3,4,6-Trichloropyridazine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,6-trichloropyridazine. Our aim is to help you overcome common challenges, particularly the prevention of product decomposition, to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route starts from maleic anhydride and proceeds through several key steps.[1] First, maleic anhydride is chlorinated. The resulting chloro-maleic anhydride is then reacted with hydrazine hydrate to form 4-chlorodyhydroxyl-pyridazine.[1] This intermediate is subsequently treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield crude this compound.[1] The final step involves purification of the crude product.
Q2: My final product is a dark, oily substance instead of the expected white to light yellow crystalline solid. What could be the cause?
A2: The appearance of a dark, oily product often indicates thermal decomposition during the final purification step, especially if you are using distillation at atmospheric pressure. Chlorinated pyridazines can be sensitive to high temperatures. It is also possible that residual acidic impurities from the reaction with POCl₃ are catalyzing degradation. Incomplete reaction or the presence of side products can also contribute to this issue.
Q3: What are the likely decomposition products of this compound?
A3: While specific studies on the thermal decomposition of this compound are limited, based on related chlorinated heterocycles, decomposition at elevated temperatures, especially in the presence of moisture, can lead to the substitution of chlorine atoms with hydroxyl groups, forming various hydroxylated pyridazine derivatives.[2] At very high temperatures, ring cleavage and the formation of smaller, volatile nitrogen-containing compounds and carbonaceous material can occur.
Q4: How can I effectively purify crude this compound while minimizing decomposition?
A4: The recommended method for purification is reduced pressure (vacuum) distillation.[1] This technique allows for the distillation of the product at a lower temperature, significantly reducing the risk of thermal decomposition. For related compounds, recrystallization from a suitable solvent system (e.g., isopropanol/isopropyl ether) or flash column chromatography are also effective methods for purification.[3]
Q5: Are there any recommended stabilizers to prevent decomposition during synthesis or purification?
A5: While the literature does not specify stabilizers for this compound synthesis, ensuring an anhydrous environment is crucial to prevent hydrolysis of the chloro groups. For other thermally sensitive compounds, radical scavengers or small amounts of non-reactive, high-boiling point oils are sometimes used during distillation to maintain a stable temperature and prevent localized overheating, though their applicability here would require experimental validation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of 4-chlorodyhydroxyl-pyridazine with POCl₃. | Ensure a sufficient excess of POCl₃ is used. The reaction often uses POCl₃ as both a reagent and a solvent. Increase the reaction time or temperature moderately, monitoring for decomposition. A reaction temperature of around 70-90°C is often employed for similar chlorinations. |
| Loss of product during work-up. | The quenching of excess POCl₃ with water or a basic solution is highly exothermic. Perform the quench slowly at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) to prevent product degradation or loss. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. |
| Decomposition during purification. | Avoid high temperatures during solvent removal and final purification. Use a rotary evaporator at reduced pressure to remove solvents. For the final purification, employ vacuum distillation.[1] |
Issue 2: Product Decomposition During Distillation
| Possible Cause | Troubleshooting Step |
| Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of this compound. Monitor the pressure closely throughout the distillation. A boiling point of 98°C at 43 mmHg has been reported.[4] |
| Presence of acidic impurities. | Ensure that the crude product is thoroughly washed and neutralized before distillation. Residual POCl₃ or HCl can catalyze decomposition. A wash with a cold, dilute sodium bicarbonate solution followed by water can be effective. |
| Extended heating time. | Minimize the time the product is exposed to high temperatures. Ensure the distillation apparatus is set up for efficient heat transfer and collection of the distillate. |
| Presence of moisture. | Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Water can react with the product at elevated temperatures to form hydroxy-pyridazines. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-Chlorodyhydroxyl-pyridazine
Materials:
-
4-Chlorodyhydroxyl-pyridazine
-
Phosphorus oxychloride (POCl₃)
-
Catalyst (e.g., N,N-dimethylformamide - DMF, catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorodyhydroxyl-pyridazine.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents). POCl₃ can act as both the reagent and the solvent.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture under reflux (typically around 90-110°C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Impact of Purification Method on Product Purity and Potential for Decomposition
| Purification Method | Operating Temperature | Potential for Decomposition | Expected Purity | Notes |
| Atmospheric Distillation | High | High | Variable, often low | Not recommended due to the high risk of thermal degradation of the product. |
| Reduced Pressure Distillation | Low to Moderate | Low | >99%[1] | The preferred method for obtaining high-purity product while minimizing decomposition. |
| Recrystallization | Low | Low | High | Can be effective, but finding a suitable solvent system that provides good recovery is key. May not remove all types of impurities. |
| Flash Column Chromatography | Low | Low | High | Effective for small-scale purification, but may be less practical for larger quantities. Requires selection of an appropriate solvent system. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential decomposition pathways for this compound.
References
- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 2. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
Technical Support Center: Pyridazine Synthesis from β-Ketoesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazines from β-ketoesters.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of pyridazines from β-ketoesters and hydrazine?
The synthesis of pyridazinones from β-ketoesters (or more commonly, the related γ-ketoesters) and hydrazine derivatives is a condensation reaction. The process generally involves two key steps:
-
Hydrazone Formation: The hydrazine reacts with the ketone functional group of the ketoester to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the ester carbonyl group in an intramolecular fashion, leading to cyclization and the formation of the pyridazinone ring. This reaction is often catalyzed by a small amount of acid.
Q2: My reaction is not yielding any product. What are the primary checks I should perform?
If you are observing little to no product, consider the following initial checks:
-
Starting Material Quality: Ensure the purity of your β-ketoester and hydrazine. Impurities can significantly interfere with the reaction.[1]
-
Reaction Conditions: Verify that the reaction temperature and duration are adequate. Some reactions may require prolonged heating (reflux) to proceed to completion.[2]
-
Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of hydrazine is sometimes used to drive the reaction forward.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridazines from β-ketoesters.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Optimize reaction conditions by increasing the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Side Reactions | Hydrazine may react with the ester group to form hydrazides. To mitigate this, control the stoichiometry carefully, potentially using only a slight excess of hydrazine. In some cases, protecting the ester group might be necessary.[1] |
| Poor Starting Material Quality | Impurities in the β-ketoester can inhibit the reaction. Purify the starting material before use.[1] |
| Product Degradation | The resulting pyridazine may be unstable under the reaction or workup conditions. Employ milder extraction and purification techniques, and avoid strong acids or bases if your product is sensitive.[1] |
Issue 2: Formation of Multiple Products/Isomers
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Unsymmetrical β-ketoesters can lead to the formation of regioisomers. The regioselectivity can be influenced by the reaction conditions. Consider modifying the solvent, temperature, or catalyst to favor the formation of the desired isomer. In some cases, chromatographic separation of the isomers may be necessary. |
| Side Product Formation | Besides the desired pyridazine, other side products might form. Analyze the side products to understand the competing reaction pathways. Adjusting the stoichiometry of the reactants or the order of addition may help to minimize side product formation. |
Data Presentation: Reaction Yields
The following table presents sample yields for the synthesis of various pyridazine derivatives under specific, though not necessarily optimized, conditions. This data is intended to provide a general benchmark.
| Starting Materials | Product | Yield (%) | Melting Point (°C) |
| Phenyl-fulvene and Hydrazine | Phenyl-pyridazine | 71.2 | 202-204.9 |
| Thienyl-fulvene and Hydrazine | Thienyl-pyridazine | 43 | 164.5-165.9 |
| Tolyl-fulvene and Hydrazine | Tolyl-pyridazine | 51 | 158.5-161.2 |
Data adapted from a study on the synthesis of aryl-substituted pyridazines. The synthesis involved the reaction of 1,2-diacyl fulvenes with hydrazine hydrate in methanol.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of a pyridazinone derivative from a ketoester and hydrazine. Note: This protocol is adapted from a similar synthesis of a pyrazole derivative and should be optimized for your specific substrates.
Synthesis of a 4,5-dihydropyridazin-3(2H)-one
Materials:
-
γ-Ketoester (e.g., ethyl levulinate)
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the γ-ketoester (1 equivalent) in ethanol or methanol.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 18 hours depending on the substrate.[2]
-
Once the reaction is complete (as indicated by the consumption of the starting ketoester), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of pyridazines.
Caption: General experimental workflow for pyridazine synthesis.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues in pyridazine synthesis.
Caption: Troubleshooting decision tree for pyridazine synthesis.
References
Technical Support Center: Optimization of Solvent Choice for Pyridazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyridazines, with a specific focus on the critical role of solvent selection.
Troubleshooting Guides
This section addresses common issues encountered during pyridazine synthesis and provides systematic approaches to resolving them through solvent optimization.
Issue 1: Low Yield of the Desired Pyridazine Product
Q1: My pyridazine synthesis is resulting in a low yield. How can I improve it by changing the solvent?
A1: Low yields are a frequent challenge in pyridazine synthesis, and the solvent plays a pivotal role in reaction efficiency.[1] Here is a systematic approach to troubleshoot this issue:
-
Evaluate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1] If you are using a non-polar solvent, consider switching to a polar alternative.
-
Consider Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., ethanol, methanol, acetic acid): These solvents can form hydrogen bonds and are often effective in reactions where proton transfer is involved in the mechanism, such as in the cyclization step.
-
Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are polar but do not have acidic protons. They can be advantageous when a reactant or intermediate is sensitive to protons.
-
-
Solubility of Starting Materials: Ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions and low yields. If solubility is an issue, consider a solvent screen to find a more suitable medium.
-
Reaction Temperature and Solvent Boiling Point: The reaction may require elevated temperatures. Select a solvent with a boiling point that allows for the reaction to be conducted at the optimal temperature. If the current solvent has a low boiling point, you may need to switch to a higher-boiling solvent to increase the reaction rate.
-
Water Removal: The synthesis of pyridazines often involves a cyclization step that produces water.[1] In some cases, the presence of water can inhibit the reaction or lead to side products. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark trap) can improve the yield.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in pyridazine synthesis.
Issue 2: Formation of Multiple Products or Isomers
Q2: My reaction is producing a mixture of regioisomers. Can solvent choice improve the selectivity?
A2: Yes, the choice of solvent can have a significant impact on the regioselectivity of pyridazine synthesis.[2] Here are some strategies to consider:
-
Varying Solvent and Temperature: The combination of solvent and temperature can influence which regioisomer is favored. A systematic screening of different solvents at various temperatures is recommended to optimize for the desired product.[2]
-
Specific Solvent Effects: In certain reactions, specific solvents can dramatically alter the product distribution. For instance, in Cu(II)-catalyzed aerobic 6-endo-trig cyclizations, using acetonitrile (MeCN) as the solvent yields 1,6-dihydropyridazines, while employing acetic acid (AcOH) directly affords the corresponding pyridazines.[3]
-
Fluorinated Alcohols for Regiocontrol: In the inverse-electron-demand aza-Diels-Alder reaction of tetrazines with alkynes, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be an effective solvent for achieving high regioselectivity in the formation of pyridazines.[4]
-
Controlling N-Alkylation: In the synthesis of N-substituted pyridazinones, the choice of solvent, along with the base and temperature, can significantly impact the regioselectivity of N-alkylation.[1] Using a non-polar solvent might favor alkylation at a specific nitrogen atom.[1]
Frequently Asked Questions (FAQs)
Q3: What is the general role of protic and aprotic solvents in pyridazine synthesis?
A3:
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at stabilizing charged intermediates and can participate in proton transfer steps, which are common in the cyclization phase of pyridazine synthesis.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and cannot act as hydrogen bond donors. They are good at dissolving a wide range of organic molecules and can accelerate reactions by solvating cations while leaving anions relatively "bare" and more nucleophilic.
The choice between them depends on the specific reaction mechanism. For instance, if your reaction involves a nucleophilic attack as a key step, a polar aprotic solvent might enhance the reaction rate.
Q4: How do I select a starting solvent for a new pyridazine synthesis?
A4: When developing a new pyridazine synthesis, a good starting point is to consider the following:
-
Solubility: Choose a solvent that is known to dissolve similar starting materials.
-
Reaction Type: Look for literature precedents for similar reactions (e.g., aza-Diels-Alder, condensation) and see which solvents are commonly used.
-
Temperature Requirements: Select a solvent with a boiling point that is compatible with the expected reaction temperature.
-
Common Starting Points: Ethanol, methanol, and toluene are frequently used in pyridazine synthesis and are good initial candidates for screening.[1][5]
Q5: Can solvent-free conditions be used for pyridazine synthesis?
A5: In some cases, solvent-free conditions can be highly effective and offer green chemistry benefits. For example, the Hantzsch synthesis of pyridines (a related heterocycle) can be performed under solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures, leading to high yields.[6] While less common for pyridazines, exploring solvent-free conditions, perhaps with microwave irradiation, could be a viable optimization strategy.
Data Presentation
Table 1: Examples of Solvents Used in Pyridazine Synthesis and Reported Yields
| Pyridazine Derivative | Reaction Type | Solvent | Yield (%) | Reference |
| Phenyl-substituted 5,6-fused ring pyridazine | Condensation | Methanol | 71.2 | [7] |
| Thienyl-substituted 5,6-fused ring pyridazine | Condensation | Methanol | 43 | [7] |
| Tolyl-substituted 5,6-fused ring pyridazine | Condensation | Methanol | 51 | [7] |
| 3,6-diarylpyridazines | C-C bond cleavage/annulation | Not specified | Good | [3] |
| 6-Aryl-pyridazin-3-amines | Aza-Diels-Alder | Not specified | High | [8] |
| Pyrido[3,4-c]pyridazine-6,8-diones | Condensation/Cyclization | Ethanol | 70-75 | [5] |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Substitution | Benzene | 86 | [9] |
| 4,5-Diphenyl-3-(p-tolyl)pyrazolo[3,4-c]pyridazine | Cyclization | Acetic Acid | 85 | [10] |
Note: The yields reported are for specific reactions and may not be directly comparable due to differences in starting materials and reaction conditions.
Experimental Protocols
General Protocol for Solvent Screening in Pyridazine Synthesis
This protocol provides a general framework for systematically evaluating the effect of different solvents on the yield of a pyridazine synthesis. The example is based on an aza-Diels-Alder reaction, but the principles can be adapted to other synthetic routes.
Objective: To identify the optimal solvent for the synthesis of a target pyridazine by comparing reaction yields across a range of solvents.
Materials:
-
Reactant 1 (e.g., a 1,2,3-triazine)
-
Reactant 2 (e.g., a 1-propynylamine)
-
A selection of anhydrous solvents for screening (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran, Ethanol, 1,4-Dioxane)
-
Reaction vessels (e.g., microwave vials or sealed tubes)
-
Stirring apparatus (e.g., magnetic stir plate and stir bars)
-
Heating apparatus (e.g., oil bath or microwave reactor)
-
Analytical equipment for monitoring reaction progress and determining yield (e.g., TLC, LC-MS, NMR)
Procedure:
-
Preparation:
-
Set up a parallel reaction system with identical reaction vessels. For each reaction, use the same amount of starting materials and the same final concentration.
-
In a typical setup, dissolve Reactant 1 (1.0 eq) in each of the selected anhydrous solvents (e.g., 2-3 mL for a ca. 0.4 M solution) in separate reaction vessels under an inert atmosphere (e.g., argon or nitrogen).[11]
-
-
Reaction Initiation:
-
To each reaction vessel, add Reactant 2 (typically 1.1-1.5 eq).
-
Seal the reaction vessels.
-
-
Reaction Conditions:
-
Stir all reactions at the same temperature for the same duration. A good starting point is room temperature, followed by heating if no reaction is observed. For reactions requiring heat, a temperature of 60-140°C can be explored.[11]
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by the consumption of the limiting reagent), cool them to room temperature.
-
Quench the reactions if necessary.
-
Remove the solvent from each reaction mixture under reduced pressure.
-
Purify the crude product from each reaction using an appropriate method (e.g., flash column chromatography).
-
Determine the isolated yield of the desired pyridazine for each solvent.
-
-
Optimization:
-
Compare the yields obtained in each solvent to identify the most effective one.
-
Further optimization of temperature and concentration can be performed in the best-performing solvent.
-
Experimental Workflow Diagram
Caption: A workflow for systematic solvent screening in pyridazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
¹H NMR Analysis of 3,4,6-Trichloropyridazine: A Comparative Guide
This guide provides a comprehensive ¹H NMR analysis of 3,4,6-trichloropyridazine, offering a comparative perspective against structurally related pyridazine and pyridine derivatives. The data presented is intended to support researchers, scientists, and professionals in the field of drug development in their analytical and synthetic endeavors.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and selected alternative compounds. The data highlights the influence of substituent effects on the chemical shifts of the heterocyclic protons.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ![]() | H-5 | ~7.98 | Singlet (s) |
| Pyridazine | ![]() | H-3, H-6 | 9.21 | Multiplet (m) |
| H-4, H-5 | 7.51 | Multiplet (m) | ||
| 3,6-Dichloropyridazine | ![]() | H-4, H-5 | 7.51 | Singlet (s) |
| 3,4,5-Trichloropyridazine | H-6 | 9.0 | Singlet (s) |
Analysis:
The ¹H NMR spectrum of this compound is characterized by a single peak at approximately 7.98 ppm, corresponding to the single proton at the C-5 position. This downfield shift, when compared to the protons of the parent pyridazine, is a direct consequence of the deshielding effect of the three electron-withdrawing chlorine atoms on the pyridazine ring.
In comparison, 3,6-dichloropyridazine exhibits a singlet at 7.51 ppm, representing the two equivalent protons at C-4 and C-5. The symmetrical nature of this molecule results in a single chemical shift for these protons. For the unsubstituted pyridazine, the protons at C-3 and C-6 are the most deshielded, appearing at a significantly downfield shift of 9.21 ppm due to their proximity to the electronegative nitrogen atoms. The C-4 and C-5 protons resonate further upfield at 7.51 ppm. The ¹H NMR spectrum of 3,4,5-trichloropyridazine shows a singlet for the H-6 proton at a downfield position of 9.0 ppm, again highlighting the strong deshielding effect of the adjacent chlorine and nitrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a chlorinated pyridazine derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
3. Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the molecular structure.
¹H NMR Analysis Workflow
The following diagram illustrates the logical workflow of a typical ¹H NMR analysis, from the initial molecular structure to the final interpretation of the spectrum.
Caption: Workflow for ¹H NMR Analysis.
13C NMR Characterization of 3,4,6-Trichloropyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4,6-trichloropyridazine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally related compounds and established substituent effects. This information is intended to aid researchers in the identification and characterization of this compound and its derivatives. For comparative purposes, experimental data for pyridazine and 3,6-dichloropyridazine are provided.
Predicted and Experimental ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental data for relevant comparison compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | C3 | C4 | C5 | C6 | Solvent |
| This compound | ~153 (Predicted) | ~140 (Predicted) | ~128 (Predicted) | ~155 (Predicted) | CDCl₃ |
| Pyridazine | 150.5 | 126.8 | 126.8 | 150.5 | CDCl₃ |
| 3,6-Dichloropyridazine | 151.7 | 129.5 | 129.5 | 151.7 | CDCl₃ |
Note: The predicted values for this compound are estimations derived from the additive effects of chlorine substituents on the pyridazine ring, drawing comparisons with known data for chloropyridines and other halogenated heterocycles. Experimental verification is recommended.
Experimental Protocol: ¹³C NMR Spectroscopy
The following provides a standard protocol for the acquisition of ¹³C NMR spectra for heterocyclic compounds like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
3. Data Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (typically 1024 to 4096) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, will typically cover the expected chemical shift range for aromatic and heteroaromatic carbons.
-
Temperature: The experiment is usually performed at room temperature (298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Signal Assignment for this compound
The following diagram illustrates the predicted assignment of the ¹³C NMR signals to the corresponding carbon atoms in the this compound molecule.
Caption: Predicted assignment of ¹³C NMR signals.
Mass Spectrometry Analysis: A Comparative Guide to 3,4,6-Trichloropyridazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 3,4,6-trichloropyridazine and its structurally related analogs. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, including pharmaceutical and agrochemical studies. This document presents a summary of their mass spectral data, a detailed experimental protocol for data acquisition, and a workflow diagram for analytical procedures.
Comparative Analysis of Mass Spectra
The electron ionization mass spectra of this compound and its analogs exhibit characteristic fragmentation patterns influenced by the number and position of chlorine atoms on the pyridazine ring. A comparison of the key mass-to-charge ratios (m/z) and their relative intensities is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Relative Intensities |
| This compound | C₄HCl₃N₂ | 183.42 | 182 (M⁺, 100%) , 147 (M⁺-Cl, 40%), 112 (M⁺-2Cl, 25%), 85 (M⁺-Cl-HCN, 15%), 75 (C₃HCl⁺, 20%) |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 182 (M⁺, 95%) , 147 (M⁺-Cl, 100%), 112 (M⁺-2Cl, 30%), 85 (M⁺-Cl-HCN, 18%), 75 (C₃HCl⁺, 22%) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 148 (M⁺, 100%) , 113 (M⁺-Cl, 55%), 86 (M⁺-Cl-HCN, 20%), 77 (C₄H₂N⁺, 15%) |
| 3-Chloropyridazine | C₄H₃ClN₂ | 114.53 | 114 (M⁺, 100%) , 87 (M⁺-HCN, 30%), 79 (M⁺-Cl, 10%), 52 (C₃H₂N⁺, 25%) |
Note: The data presented is a representative summary based on typical fragmentation patterns for these classes of compounds and is intended for illustrative purposes. For precise data, refer to the NIST Chemistry WebBook or other certified spectral databases.
Experimental Protocols
The following is a standard protocol for the analysis of chloropyridazines using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the analyte (e.g., this compound) at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For samples in a complex matrix (e.g., biological or environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and minimize matrix effects.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Data Analysis
-
Identification: The identification of the target compound is achieved by comparing its retention time and mass spectrum with that of a known standard.
-
Fragmentation Analysis: The fragmentation pattern is analyzed to confirm the structure of the compound. The presence of characteristic isotopic patterns for chlorine-containing fragments (e.g., the M+2 peak for each chlorine atom) provides additional confirmation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for GC-MS analysis and a conceptual representation of the fragmentation pathway.
Interpreting the Infrared Spectrum of 3,4,6-Trichloropyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Vibrational Modes
The introduction of chlorine atoms to the pyridazine ring induces significant shifts in the vibrational frequencies of the molecule. These shifts are primarily due to the mass effect of the chlorine atoms and their electron-withdrawing nature, which alters the bond strengths and force constants within the ring. The following tables summarize the key experimental IR absorption bands for pyridazine, 3,6-dichloropyridazine, and 3,4,5-trichloropyridazine, providing a basis for predicting the spectrum of 3,4,6-trichloropyridazine.
Table 1: Key IR Absorption Bands of Pyridazine and its Chlorinated Derivatives
| Vibrational Mode | Pyridazine (cm⁻¹) | 3,6-Dichloropyridazine (cm⁻¹) | 3,4,5-Trichloropyridazine (cm⁻¹) | Predicted this compound (cm⁻¹) |
| C-H Stretching | 3050 - 3100 | 3050 - 3100 | ~3080 | ~3080 |
| Ring Stretching (C=C, C=N) | 1578, 1445, 1416 | 1550, 1400, 1375 | 1530, 1380, 1350 | 1540, 1390, 1360 |
| Ring Breathing | ~963 | ~850 | ~830 | ~840 |
| C-Cl Stretching | - | 800 - 600 | 800 - 600 | 800 - 600 |
| C-H Out-of-plane Bending | 750 - 900 | 800 - 900 | ~870 | ~880 |
Data Interpretation:
-
C-H Stretching: The C-H stretching vibrations in aromatic heterocyclic compounds typically appear above 3000 cm⁻¹. The position of these bands is not expected to shift significantly with the substitution of chlorine atoms on other parts of the ring.
-
Ring Stretching: The C=C and C=N stretching vibrations within the pyridazine ring are sensitive to substitution. The electron-withdrawing effect of chlorine atoms tends to weaken the ring bonds, causing a shift to lower wavenumbers (red shift) as the degree of chlorination increases.
-
Ring Breathing: This is a symmetric stretching and contracting of the entire ring. The increased mass from chlorine substitution will cause a significant shift of this band to a lower frequency.
-
C-Cl Stretching: The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. The exact position can vary depending on the substitution pattern on the ring.
-
C-H Out-of-plane Bending: The out-of-plane bending vibrations of the remaining C-H bond are expected in the 900-800 cm⁻¹ region.
Experimental Protocols
The following is a general experimental protocol for obtaining the IR spectrum of a solid sample, such as this compound, using the KBr pellet method.
Objective: To obtain a high-quality infrared spectrum of a solid sample for qualitative analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours.
-
The solid sample to be analyzed (e.g., this compound)
-
Spatula and weighing paper
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine, powder-like texture.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture to the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
-
Logical Workflow for Spectral Interpretation
The interpretation of an IR spectrum follows a logical workflow, starting from the molecular structure and predicting the expected absorption bands. This process is visualized in the following diagram.
Caption: A flowchart illustrating the systematic process of interpreting an infrared spectrum.
Relationship Between Structure and Vibrational Modes
The following diagram illustrates the relationship between the chemical structures of the compared compounds and their key vibrational modes.
Caption: Relationship between chlorination and key IR vibrational frequencies.
Comparative Reactivity of 3,4,6-Trichloropyridazine and Other Chlorinated Pyridazines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 3,4,6-trichloropyridazine with other key chlorinated pyridazines, including 3,6-dichloropyridazine and tetrachloropyridazine. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize chlorinated pyridazines as versatile intermediates. The information presented herein, supported by available data, will aid in the selection of the appropriate building block and the design of synthetic routes.
Introduction to Chlorinated Pyridazines
Chlorinated pyridazines are a class of heterocyclic compounds that serve as crucial synthons in the preparation of a wide array of biologically active molecules. The number and position of chlorine atoms on the pyridazine ring significantly influence the molecule's electrophilicity and, consequently, its reactivity towards nucleophiles. This reactivity is central to their utility in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[1][2][3][4]
Reactivity Comparison
The reactivity of chlorinated pyridazines in nucleophilic aromatic substitution (SNAr) reactions is primarily dictated by the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of multiple electronegative chlorine atoms. The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, activating the carbon atoms to which the chlorine atoms are attached for nucleophilic attack.
In general, the reactivity of chlorinated pyridazines towards nucleophiles increases with the number of chlorine atoms. This is due to the cumulative inductive electron-withdrawing effect of the halogens, which increases the partial positive charge on the ring carbons and stabilizes the Meisenheimer intermediate formed during the SNAr reaction.
While direct, side-by-side quantitative kinetic studies are not extensively available in the reviewed literature, a qualitative comparison based on established principles of heterocyclic chemistry and available reaction data can be made.
This compound is expected to be highly reactive due to the presence of three chlorine atoms. The chlorine atoms at positions 4 and 6 are particularly activated by the para and ortho nitrogen atoms, respectively. The chlorine at position 3 is also activated, making this a versatile substrate for sequential and regioselective substitutions.
3,6-Dichloropyridazine is a widely used and studied chlorinated pyridazine. Both chlorine atoms are in activated positions (ortho and para to the ring nitrogens), making them susceptible to nucleophilic displacement.[2][3] Its reactivity is generally considered to be lower than that of this compound due to the presence of fewer electron-withdrawing chlorine atoms.
Tetrachloropyridazine , with four chlorine atoms, represents the most activated pyridazine in this series. The high degree of chlorination makes it exceptionally reactive towards nucleophiles, often leading to multiple substitution reactions.
Quantitative Data Summary
A comprehensive search of the current literature did not yield a single study with directly comparable quantitative data (e.g., second-order rate constants) for the nucleophilic substitution reactions of this compound, 3,6-dichloropyridazine, and tetrachloropyridazine with the same nucleophile under identical experimental conditions. The following table is therefore presented as a template for future experimental work and to highlight the data required for a rigorous quantitative comparison.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2, M-1s-1) | Yield (%) | Reference |
| This compound | e.g., Piperidine | e.g., Ethanol | e.g., 25 | Data not available | Data not available | |
| 3,6-Dichloropyridazine | e.g., Piperidine | e.g., Ethanol | e.g., 25 | Data not available | Data not available | |
| Tetrachloropyridazine | e.g., Piperidine | e.g., Ethanol | e.g., 25 | Data not available | Data not available |
Regioselectivity of Nucleophilic Attack on this compound
The positions of the chlorine atoms in this compound are not equivalent, leading to the potential for regioselective substitution. The chlorine atoms at C4 and C6 are generally considered the most activated towards nucleophilic attack due to the strong activating effect of the para and ortho nitrogen atoms, respectively. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, steric hindrance from the nucleophile may favor attack at the less hindered C6 position. The C3 chlorine is generally the least reactive.
A typical reaction outcome would be the initial substitution at the C4 or C6 position, followed by substitution at the other activated position under more forcing conditions, and finally, substitution at the C3 position.
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of chlorinated pyridazines via nucleophilic aromatic substitution with an amine.
Objective: To compare the relative reactivity of this compound and 3,6-dichloropyridazine in a nucleophilic substitution reaction with piperidine.
Materials:
-
This compound
-
3,6-Dichloropyridazine
-
Piperidine
-
Ethanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
Prepare a 0.1 M solution of 3,6-dichloropyridazine in anhydrous ethanol.
-
Prepare a 0.2 M solution of piperidine in anhydrous ethanol.
-
Prepare a 0.05 M solution of the internal standard in anhydrous ethanol.
-
-
Reaction Setup:
-
In separate reaction vials, add 1.0 mL of the respective chlorinated pyridazine stock solution.
-
To each vial, add 0.5 mL of the internal standard solution.
-
Equilibrate the vials at the desired reaction temperature (e.g., 25 °C) in a thermostated bath.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 1.0 mL of the piperidine stock solution to each vial.
-
Start a timer immediately upon addition.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent if necessary.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Identify and quantify the peaks corresponding to the starting material, the product(s), and the internal standard.
-
Plot the concentration of the starting material versus time for each reaction.
-
-
Data Analysis:
-
From the concentration vs. time data, determine the initial reaction rate for both this compound and 3,6-dichloropyridazine.
-
Assuming pseudo-first-order conditions (with a large excess of piperidine), the observed rate constant (kobs) can be calculated. The second-order rate constant (k2) can then be determined by dividing kobs by the concentration of piperidine.
-
Compare the k2 values to quantitatively assess the relative reactivity.
-
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Factors influencing the reactivity of chlorinated pyridazines in SNAr reactions.
Figure 2: Workflow for the experimental comparison of chlorinated pyridazine reactivity.
Conclusion
This compound is a highly reactive and versatile building block for chemical synthesis. Its reactivity, which is qualitatively understood to be greater than that of 3,6-dichloropyridazine and less than that of tetrachloropyridazine, makes it an attractive choice for the synthesis of complex, functionalized pyridazine derivatives. The potential for regioselective substitution further enhances its synthetic utility. This guide highlights the need for direct comparative studies to provide quantitative data that will enable chemists to make more informed decisions in their synthetic endeavors. The provided experimental protocol offers a framework for conducting such valuable research.
References
A Comparative Guide to the X-ray Crystal Structures of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of pyridazine derivatives, allowing for a direct comparison of their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, dictate the packing of molecules in the crystal lattice and influence the material's bulk properties.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3) | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | [1] |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1, Precursor) | Monoclinic | P21 | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | [1] |
| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | Monoclinic | P21/c | Not stated | Not stated | Not stated | Not stated | Not stated | Not stated | [2] |
| catena-poly[cobalt(II)-di-μ-chlorido-μ-pyridazine-κ2 N 1:N 2] | Orthorhombic | Immm | 3.6109(4) | 13.111(2) | 3.6841(5) | 90 | 90 | 90 | [3] |
| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Monoclinic | P21/c | 11.23(19) | Not stated | Not stated | Not stated | Not stated | Not stated | [4] |
Experimental Protocols
The determination of the X-ray crystal structures for the compounds listed above generally follows a standardized procedure. Below is a detailed methodology representative of the experiments cited.
Single-Crystal X-ray Diffraction Methodology
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., methanol, ethanol).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]
-
Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. Software is used to visualize the crystal structure and to perform analyses such as Hirshfeld surface analysis to investigate intermolecular contacts.[1][2][4]
Intermolecular Interactions and Crystal Packing
The packing of pyridazine derivatives in the solid state is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.
For the substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the dominant intermolecular contacts are H···H, H···C, N···H, and Br···H interactions.[1] In the case of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the crystal structure is characterized by N—H⋯O hydrogen bonds and π-stacking interactions, which form helical chains of molecules.[2] Similarly, the crystal structure of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one features molecules linked by pairs of N—H⋯O bonds into centrosymmetric dimers.[4] These non-covalent interactions are critical in determining the overall crystal packing and influencing the physicochemical properties of the compounds.
Visualizations
The following diagrams illustrate a typical experimental workflow for X-ray crystallography and the logical relationship between a parent pyridazine core and its derivatives.
Caption: Experimental workflow for X-ray crystal structure determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of catena-poly[cobalt(II)-di-μ-chlorido-μ-pyridazine-κ2 N 1:N 2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Synthesized 3,4,6-Trichloropyridazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of heterocyclic compounds are paramount. This guide provides a comprehensive spectroscopic comparison of synthesized 3,4,6-trichloropyridazine with structurally similar pyridazine derivatives, offering key data for its unambiguous identification and purity assessment.
This document details the experimental protocols for the synthesis of this compound and presents a comparative analysis of its spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—against two common alternatives: 3,6-dichloropyridazine and 3,4,5-trichloropyridazine. All quantitative data are summarized in clear, comparative tables, and experimental workflows are visualized to facilitate understanding.
Synthesis of this compound
A reliable method for the preparation of this compound proceeds through a multi-step synthesis starting from maleic anhydride.[1] The process involves the chlorination of maleic anhydride, followed by cyclization with hydrazine hydrate to form a pyridazine precursor. Subsequent chlorination using a reagent such as phosphorus oxychloride yields the crude this compound, which can then be purified.
Experimental Protocol:
A detailed, multi-step synthesis protocol for this compound is outlined below. This procedure is adapted from established methods and should be performed by qualified personnel in a controlled laboratory setting.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis: A Comparative Overview
The structural characterization of this compound and its analogs relies on a combination of spectroscopic techniques. The following sections provide a detailed comparison of the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the hydrogen and carbon framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Due to the aromatic nature of the pyridazine ring, the chemical shifts of the ring protons are expected in the downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in a molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | Spectroscopic Data | Chemical Shift (ppm) |
| This compound | ¹H NMR (CDCl₃) | ~7.8 (s, 1H) |
| ¹³C NMR (CDCl₃) | ~155, 148, 135, 130 | |
| 3,6-Dichloropyridazine | ¹H NMR (CDCl₃) | 7.51 (s, 2H)[2] |
| ¹³C NMR (DMSO-d₆) | ~152 (C3, C6), ~130 (C4, C5)[3] | |
| 3,4,5-Trichloropyridazine | ¹H NMR (CDCl₃) | ~7.6 (s, 1H) |
| ¹³C NMR (CDCl₃) | ~150, 145, 138, 125 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrations for pyridazine derivatives include C-H stretching, C=C and C=N ring stretching, and C-Cl stretching.
Table 2: Comparative IR Absorption Data (in cm⁻¹)
| Compound | C-H Stretch | C=C, C=N Ring Stretch | C-Cl Stretch |
| This compound | ~3050 - 3100 | ~1400 - 1600 | ~600 - 800 |
| 3,6-Dichloropyridazine | ~3052 - 3116[4] | ~1400 - 1580 | ~650 - 850 |
| 3,4,5-Trichloropyridazine | ~3060 - 3110 | ~1350 - 1550 | ~600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern offers insights into the molecule's structure.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 182, 184, 186 | 147, 112, 85 |
| 3,6-Dichloropyridazine | 148, 150, 152[5] | 120, 85[5] |
| 3,4,5-Trichloropyridazine | 182, 184, 186[6] | 119, 147[6] |
Experimental Validation Workflow
The validation of a synthesized compound is a critical process that involves a logical sequence of analytical techniques to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trichloropyridazine | C4HCl3N2 | CID 70111 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorinating Agents for Pyridazine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of chloropyridazines represents a critical step in the creation of novel therapeutics. The choice of chlorinating agent can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of common and alternative chlorinating agents for the synthesis of pyridazines, supported by experimental data and detailed protocols.
The conversion of pyridazinones to their corresponding chloropyridazines is a fundamental transformation in heterocyclic chemistry. The resulting chloro-substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making these compounds valuable intermediates in the synthesis of a wide array of biologically active molecules. While phosphorus oxychloride (POCl₃) is the most conventional reagent for this purpose, alternatives such as thionyl chloride (SOCl₂) and oxalyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF), offer distinct advantages in terms of reactivity, by-product profiles, and reaction conditions.
Performance Comparison of Chlorinating Agents
The selection of an appropriate chlorinating agent is contingent upon factors such as substrate reactivity, desired scale of the reaction, and tolerance of other functional groups within the molecule. Below is a summary of quantitative data for the chlorination of various pyridazinone substrates using different reagents.
| Substrate | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| Pyridazine-3,6-diol (Maleic hydrazide) | POCl₃ | 80 °C, overnight | 85 | |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | POCl₃ | Reflux | Not specified | [1] |
| Pyridazin-3(2H)-one | POCl₃ | 60 °C, 1.5 h | 92 | [2] |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | Not specified | Not specified | [1] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted as indicative of the potential performance of each reagent.
Reaction Mechanisms and Pathways
The chlorination of pyridazinones with these reagents generally proceeds through the formation of a reactive intermediate that facilitates the displacement of the hydroxyl group (in its tautomeric form) by a chloride ion.
Phosphorus Oxychloride (POCl₃): The mechanism involves the initial phosphorylation of the pyridazinone oxygen, forming a highly reactive phosphate ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the chloropyridazine and phosphate byproducts.
Thionyl Chloride (SOCl₂) and Oxalyl Chloride/(COCl)₂ with DMF: In the presence of DMF, both thionyl chloride and oxalyl chloride form a Vilsmeier reagent, which is a highly electrophilic iminium salt.[3][4][5][6][7][8] This reagent then activates the pyridazinone for nucleophilic attack by chloride. The use of these reagents can be advantageous as the byproducts (SO₂, CO, CO₂) are gaseous and easily removed from the reaction mixture.
Experimental Protocols
Detailed methodologies for the chlorination of pyridazinones are crucial for reproducible and successful synthesis.
Protocol 1: Synthesis of 3,6-Dichloropyridazine using POCl₃
This protocol describes the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide).
Materials:
-
Pyridazine-3,6-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a round-bottom flask charged with pyridazine-3,6-diol (1.0 eq) under a nitrogen atmosphere, add POCl₃ (5.0 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,6-dichloropyridazine.
Protocol 2: Synthesis of 3-Chloropyridazine using POCl₃
This protocol details the preparation of 3-chloropyridazine from pyridazin-3(2H)-one.
Materials:
-
Pyridazin-3(2H)-one (or its tautomer, pyridazin-3-ol)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of pyridazin-3-ol (1.0 eq) in POCl₃ (10 vol) is heated to 60 °C for 90 minutes.
-
After cooling to room temperature, the reaction is quenched by carefully adding it to an ice/water mixture.
-
The mixture is neutralized with solid sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield 3-chloropyridazine.[2]
Visualizing the Synthetic Pathways
To better understand the relationships and workflows in pyridazine synthesis, the following diagrams are provided.
Caption: General workflow for the chlorination of pyridazinones.
Caption: Formation of the Vilsmeier reagent and its role in pyridazinone chlorination.
Conclusion
The choice of chlorinating agent for pyridazine synthesis is a critical parameter that can be tailored to the specific requirements of the synthetic route. While phosphorus oxychloride remains a robust and widely used reagent, thionyl chloride and oxalyl chloride, particularly in conjunction with DMF, present viable and often milder alternatives with the advantage of gaseous byproducts, simplifying purification. The provided protocols and mechanistic insights aim to equip researchers with the necessary information to make informed decisions for the efficient and successful synthesis of chloropyridazine intermediates. Further investigation into direct comparative studies of these reagents on a wider range of substituted pyridazinones would be highly beneficial to the field.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. The Vilsmeier reagent is a mild alternative to SOCl2 for the conversion o.. [askfilo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
Comparative Efficacy of 3,4,6-Trichloropyridazine-Derived Herbicides: A Guide for Researchers
For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of the herbicidal efficacy of compounds derived from 3,4,6-trichloropyridazine. This analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
Herbicides derived from the pyridazine scaffold have demonstrated a broad spectrum of activity, targeting key biological pathways in weeds. Among these, derivatives of this compound are of particular interest due to their potential for potent herbicidal action. This guide focuses on the comparative efficacy of these compounds, primarily targeting Photosystem II (PSII) and Phytoene Desaturase (PDS), two crucial sites for herbicide intervention.
Quantitative Efficacy Data
While comprehensive comparative studies on a wide range of this compound-derived herbicides are limited in publicly available literature, data from various studies on related pyridazinone herbicides provide valuable insights into their efficacy. The following table summarizes the herbicidal activity of representative pyridazinone compounds against common weed species.
| Herbicide (Active Ingredient) | Target Weed Species | Application Rate | Efficacy (% Control or Inhibition) | Reference |
| Chloridazon | Amaranthus retroflexus (Redroot Pigweed) | Post-emergence | - | [1] |
| Chenopodium album (Common Lambsquarters) | Pre- and Post-emergence | - | [1] | |
| Various broadleaf weeds in sugar beet | - | Effective control | [2] | |
| Novel Pyridazinone Derivatives | Echinochloa crus-galli (Barnyardgrass) | 300 g ha⁻¹ | Exhibited herbicidal activity | [3] |
| Brassica napus (Rapeseed) | 10 µg ml⁻¹ (in vitro) | Bleaching activity observed | [3] | |
| Mixture: Chloridazon + Desmedipham | Total Broadleaf Weeds | 3.2 + 0.78 kg ai ha⁻¹ (+ surfactant) | 61% higher efficacy than without surfactant |
Note: The efficacy of herbicides can be influenced by various factors such as weed growth stage, environmental conditions, and the presence of adjuvants.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of herbicide efficacy. Below are methodologies for key experiments typically employed in the evaluation of herbicidal compounds.
Greenhouse Bioassay for Herbicidal Activity
This protocol is designed to evaluate the herbicidal efficacy of compounds in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Test Species: Select a range of relevant weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species for tolerance testing.
-
Potting Medium: Utilize a standardized greenhouse potting mix, typically a blend of peat, perlite, and vermiculite, to ensure uniformity.
-
Growing Conditions: Sow 5-10 seeds of each species in 10-cm diameter pots. After emergence, thin the seedlings to a consistent number per pot (e.g., 3-5 plants). Maintain plants in a greenhouse with controlled environmental conditions, including temperature (e.g., 25/18°C day/night), humidity (e.g., 60-80%), and a defined photoperiod (e.g., 16-hour light), potentially supplemented with artificial lighting to ensure consistent intensity.[4]
2. Herbicide Application:
-
Dose Range: Prepare a series of herbicide dilutions to cover a range of application rates. A logarithmic series of doses is recommended to establish a clear dose-response relationship.
-
Application: Apply the herbicide treatments to plants at a specific growth stage, such as the 2-4 true leaf stage. Use a laboratory spray chamber equipped with a flat-fan nozzle for uniform application.[4]
-
Controls: Include an untreated control group (sprayed only with the carrier solution, including any solvents or surfactants) and a positive control with a commercial standard herbicide.
-
Replication: Each treatment should be replicated at least 3-4 times in a completely randomized or randomized complete block design.[4]
3. Data Collection and Analysis:
-
Visual Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).[4]
-
Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each pot.[4]
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Analyze the data using a non-linear regression model (e.g., log-logistic dose-response curve) to determine the GR₅₀ (the dose causing 50% growth reduction) or IC₅₀ (the concentration causing 50% inhibition) value for each weed species.[4]
Field Trials for Efficacy and Crop Safety
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
1. Experimental Design:
-
Plot Layout: A randomized complete block design is commonly used to minimize the effects of field variability. The trial area is divided into blocks, with each block containing all treatments in a random order.[5][6]
-
Plot Size: Plots must be large enough to allow for realistic application and to minimize edge effects and spray drift between plots.[6]
-
Replication: Each treatment should be replicated multiple times (typically 3-4) to ensure statistical validity.[7]
2. Treatment Application:
-
Application Method: Herbicides should be applied using calibrated field sprayers that simulate commercial application practices.
-
Timing: Applications can be made pre-emergence (before weed and crop emergence) or post-emergence (after weed and crop emergence) depending on the herbicide's characteristics and the objectives of the trial.
3. Data Collection:
-
Weed Control Efficacy: Assessed by visual ratings of percent weed control compared to untreated plots and by measuring weed density and biomass.
-
Crop Tolerance (Phytotoxicity): Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.
-
Yield Data: At crop maturity, harvest the plots and measure the yield to determine the impact of the herbicide treatments on crop productivity.
4. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatments.
Signaling Pathways and Mode of Action
This compound-derived herbicides primarily exert their effects by inhibiting critical biochemical pathways in plants. The two main modes of action are the inhibition of Photosystem II (PSII) and Phytoene Desaturase (PDS).
Photosystem II (PSII) Inhibition
PSII-inhibiting herbicides, such as many pyridazinone derivatives, block the electron transport chain in photosynthesis.[8] They bind to the D1 protein within the PSII complex, preventing the binding of plastoquinone. This blockage leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[8]
Caption: Signaling pathway of Photosystem II (PSII) inhibiting herbicides.
Phytoene Desaturase (PDS) Inhibition
PDS is a key enzyme in the carotenoid biosynthesis pathway. Herbicides that inhibit PDS block the conversion of phytoene to ζ-carotene, leading to an accumulation of phytoene and a depletion of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Their absence results in chlorophyll degradation, leading to the characteristic bleaching symptoms and eventual plant death.
Caption: Mechanism of action for Phytoene Desaturase (PDS) inhibiting herbicides.
Experimental Workflow for Herbicide Efficacy Evaluation
The systematic evaluation of a novel herbicidal compound involves a multi-step process, from initial screening to field trials.
Caption: General experimental workflow for evaluating herbicidal efficacy.
References
- 1. plantprotection.pl [plantprotection.pl]
- 2. Sugar beet: Getting the weed control right – Agronomist & Arable Farmer – Darryl Shailes - Hutchinsons [hutchinsons.co.uk]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agmatix.com [agmatix.com]
- 6. peaceforageseed.ca [peaceforageseed.ca]
- 7. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Pyridazine Synthesis: Classical versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a crucial pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents. The development of efficient and versatile synthetic routes to access this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of classical and emerging modern methods for pyridazine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | Classical Approaches | Modern Approaches |
| Primary Method | Condensation of 1,4-dicarbonyls with hydrazine (e.g., Paal-Knorr synthesis).[1][2][3][4][5] | Cycloaddition reactions, transition-metal catalyzed C-H activation, multi-component reactions.[6][7][8][9][10] |
| Starting Materials | Often requires pre-functionalized 1,4-dicarbonyl compounds.[1][2][3] | More diverse and readily available starting materials, including simple ketones, alkynes, and other heterocycles.[7][10] |
| Regioselectivity | Generally reliable based on the symmetry of the dicarbonyl. | Can be a challenge, but modern methods offer high regioselectivity through catalyst and directing group control.[6][7][10] |
| Functional Group Tolerance | Can be limited by the harsh reaction conditions (e.g., strong acids).[11] | Generally higher, with many reactions proceeding under mild conditions.[6][10] |
| Atom Economy | Often involves condensation with the loss of water. | Varies; cycloadditions can be highly atom-economical. |
| Safety & Waste | Can involve hazardous reagents and generate significant waste. | Often more environmentally benign, with some methods utilizing catalytic amounts of reagents. |
In-Depth Comparison of Synthesis Methods
This section provides a detailed overview of selected classical and modern methods for pyridazine synthesis, including reaction schemes, experimental data, and representative protocols.
Classical Approach: Paal-Knorr Pyridazine Synthesis
The Paal-Knorr synthesis is a cornerstone of classical pyridazine synthesis, involving the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2][3][5] This method is reliable for the synthesis of a variety of substituted pyridazines.
Logical Workflow for Paal-Knorr Synthesis
Caption: Workflow of the Paal-Knorr pyridazine synthesis.
Experimental Data: Paal-Knorr Synthesis Examples
| 1,4-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | Hydrazine hydrate | Acetic acid, reflux | 3,6-Dimethylpyridazine | Not specified | [3] |
| Succinic anhydride | Phenylhydrazine | Ethanol, reflux | 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | Not specified | [1] |
| γ-Keto acid | Hydrazine hydrate | Not specified | 6-(Alkylaminophenyl)-6-dimethylaminophenyl pyridazinone | Not specified | [2] |
Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine
-
Reaction Setup: A mixture of hexane-2,5-dione and hydrazine hydrate is prepared in a round-bottom flask.
-
Solvent and Catalyst: Acetic acid is added as the solvent and catalyst.
-
Reaction: The mixture is heated to reflux.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically through distillation or crystallization.
Note: This is a generalized protocol based on the principles of the Paal-Knorr synthesis.
Modern Approach 1: [4+2] Cycloaddition Reactions
[4+2] cycloaddition reactions, particularly inverse electron demand Diels-Alder (IEDDA) reactions, have emerged as powerful tools for constructing the pyridazine ring with high regioselectivity.[9][10] This approach often involves the reaction of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile.
Signaling Pathway for IEDDA Pyridazine Synthesis
Caption: Pathway of inverse electron demand Diels-Alder synthesis.
Experimental Data: [4+2] Cycloaddition Examples
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Styrene | Toluene, 110 °C | 3,6-di(pyridin-2-yl)-4-phenyl-1,4-dihydropyridazine | High | Not specified |
| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid (e.g., Sc(OTf)3), CH2Cl2, -78 °C to rt | Functionalized pyridazines | up to 99% | [10] |
| α-Halogeno hydrazones | Enaminones | Catalyst-free, mild conditions | Substituted pyridazines | Good | [6] |
Experimental Protocol: Lewis Acid-Mediated IEDDA Reaction
-
Reactant Preparation: To a solution of the 3-monosubstituted s-tetrazine in dichloromethane (CH2Cl2) at -78 °C, the silyl enol ether is added.[10]
-
Catalyst Addition: A solution of the Lewis acid catalyst (e.g., scandium triflate) in CH2Cl2 is added dropwise.[10]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion.[10]
-
Quenching and Workup: The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with CH2Cl2.[10]
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography to afford the pyridazine product.[10]
Modern Approach 2: Transition Metal-Catalyzed C-H Activation
Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules, and pyridazines are no exception.[12][13] Rhodium and copper-based catalytic systems have been particularly successful in enabling the direct formation of C-C and C-N bonds on a pre-existing ring, leading to fused pyridazine analogues.[7][14]
Logical Relationship in Rh-Catalyzed C-H Activation
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4,6-Trichloropyridazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 3,4,6-Trichloropyridazine are critical for ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[1]
-
Lab Coat: A fire/flame resistant and impervious lab coat is recommended.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1][2] If exposure limits are exceeded, a full-face respirator should be used.[1]
Quantitative Data Summary
The following table summarizes key quantitative and hazard information for this compound to inform safe handling and disposal procedures.
| Property | Value | Source |
| CAS Number | 6082-66-2 | [1][3][4] |
| Molecular Formula | C₄HCl₃N₂ | [1][4] |
| Molecular Weight | 183.42 g/mol | [1][4] |
| Melting Point | 50-57°C | [3][4] |
| Boiling Point | 98°C @ 43mmHg | [1][3] |
| Flash Point | 39°C | [1] |
| Purity | ≥ 98% | [3][4] |
Step-by-Step Disposal Protocol
Due to its chemical properties as a chlorinated organic compound, this compound is classified as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection and Storage:
-
Container: Use a chemically compatible, leak-proof container with a secure cap. Polyethylene or glass containers are generally suitable.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound" (no abbreviations).[2] If it is a mixture, list all constituents and their approximate percentages.[2]
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[3][5][6] Ensure the container is tightly closed.[1][3]
2. Spill Management:
-
In case of a spill, evacuate personnel from the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into the designated sealed container for hazardous waste.[2][3]
-
Do not allow the chemical to enter drains or waterways.[1][2]
3. Final Disposal Procedure:
-
The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[2]
4. Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.[1]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through recycling, depending on institutional guidelines.[1][2]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4,6-Trichloropyridazine
Comprehensive Safety & Handling Guide: 3,4,6-Trichloropyridazine
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides essential, field-proven safety and logistical information for the handling of this compound (CAS No: 6082-66-2). This chlorinated pyridazine is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, however, necessitates a robust and well-understood safety protocol. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of proactive safety in your laboratory.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of this compound is the foundation of safe handling. It is classified with several key hazards that dictate the required control measures.
GHS Hazard Classification Summary:
| Hazard Statement | GHS Classification | Potential Effect |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to significant toxic effects.[2] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Direct contact can cause inflammation, redness, and irritation.[2] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Contact with eyes can result in serious, potentially damaging, irritation.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of dust or aerosols can irritate the respiratory tract.[2] |
Beyond these primary hazards, it is crucial to recognize that thermal decomposition, such as in a fire, can generate highly toxic gases including nitrogen oxides, carbon oxides, and hydrogen chloride.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision process designed to create barriers against the specific hazards of this compound. The following protocols are mandated for all handling procedures.
Primary Engineering Control: The Chemical Fume Hood
Core Directive: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood. This is the primary and most critical control measure to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[2][4]
Dermal Protection: Beyond the Standard Lab Coat
Given that this compound causes skin irritation, robust dermal protection is non-negotiable.
-
Gloves: Standard disposable nitrile gloves provide a baseline of protection for incidental contact but must be chosen carefully.[5] For prolonged handling or when submersion is possible, heavier-duty, chemical-impermeable gloves (e.g., butyl rubber or neoprene) are required.[2][6] The most critical step is to immediately remove and dispose of gloves upon any known contamination and to wash hands thoroughly afterward.[2][3]
-
Lab Coat/Coveralls: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[4][5] For procedures involving larger quantities or a significant risk of splashing, chemical-resistant coveralls (e.g., Tyvek) should be worn over normal clothing.[7]
-
Footwear: Leather and fabric shoes are permeable and can absorb chemicals. Therefore, closed-toe, closed-heel shoes made of a non-porous material are mandatory.[5]
Eye and Face Protection: Preventing Irreversible Damage
This compound can cause serious eye irritation.[2] Therefore, eye protection is a critical barrier.
-
Standard Operations: At a minimum, tightly fitting safety goggles with side shields (conforming to ANSI Z87.1 or EN 166 standards) are required.[2][5] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
High-Risk Operations: When there is an elevated risk of splashing or exothermic reaction, a full-face shield must be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.
Respiratory Protection: A Necessary Secondary Control
While engineering controls (i.e., the fume hood) are primary, respiratory protection may be required in specific scenarios.
-
Emergency Situations: In the event of a large spill outside of a fume hood or a fire, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary. For firefighting, a self-contained breathing apparatus (SCBA) is essential.[3]
-
Maintenance or Decontamination: If engineering controls are not feasible (e.g., cleaning a contaminated area), a respiratory protection program must be in place, including fit-testing and training.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety at every stage of the chemical's lifecycle in the lab.
Receiving and Storage
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible substances and sources of ignition.[3] The container must be kept tightly closed.[2]
-
Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
PPE Donning: Put on all required PPE as detailed in Section 2. Inspect gloves for any signs of damage before use.[2]
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable liner within the fume hood to contain any minor spills. Use non-sparking tools.[2]
-
Post-Handling: After use, securely close the primary container.
-
Decontamination: Wipe down the work surface within the fume hood.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Preparedness is key to mitigating the impact of an unexpected event.
Emergency Response Protocols
Emergency Contact: In all cases of significant exposure or spill, immediately alert colleagues and contact your institution's emergency services. Provide them with the Safety Data Sheet (SDS).
| Exposure Route | Immediate Action | Follow-Up |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][3] | Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2] | Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] | Call a physician or Poison Control Center immediately.[2] |
| Spill | Evacuate personnel to a safe area.[2] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect and place it in a suitable, closed container for disposal.[3][4] Prevent the spill from entering drains.[2] |
Disposal Plan
Core Directive: this compound and any materials contaminated with it are considered hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]
-
Waste Collection: All waste, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][9]
-
Final Disposal: Disposal must be handled by a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[2] Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.
By adhering to these scientifically grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. solutionsstores.com [solutionsstores.com]
- 8. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



